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  • Product: 3-(Phenylamino)propanoic acid
  • CAS: 5652-38-0

Core Science & Biosynthesis

Foundational

Chemical structure and molecular weight of 3-(Phenylamino)propanoic acid

Whitepaper: Structural Analytics and Synthetic Methodologies of 3-(Phenylamino)propanoic Acid Executive Summary In the landscape of organic synthesis and drug development, N-aryl-β-amino acids serve as highly versatile b...

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Structural Analytics and Synthetic Methodologies of 3-(Phenylamino)propanoic Acid

Executive Summary

In the landscape of organic synthesis and drug development, N-aryl-β-amino acids serve as highly versatile bifunctional building blocks. As a Senior Application Scientist, I frequently leverage 3-(Phenylamino)propanoic acid (commonly known as N-phenyl-β-alanine or 3-anilinopropanoic acid) as a core scaffold for constructing complex heterocyclic active pharmaceutical ingredients (APIs). This in-depth technical guide dissects the structural properties, physicochemical data, and field-proven synthetic methodologies for this critical intermediate, providing researchers with a self-validating framework for its synthesis and application.

Chemical Identity and Physicochemical Profiling

3-(Phenylamino)propanoic acid (CAS: 5652-38-0) combines the nucleophilic/electrophilic reactivity of an aniline moiety with the acidic functionality of a propanoic acid backbone[1][2]. This amphoteric nature dictates its behavior in solution, making precise pH control the cornerstone of its isolation and purification.

The structural and quantitative physicochemical parameters are summarized in the table below to facilitate solvent selection and reaction condition planning:

PropertyValueMethod / Significance
Chemical Name 3-(Phenylamino)propanoic acidIUPAC Standard
Synonyms N-Phenyl-β-alanine, 3-anilinopropanoic acidIndustry Nomenclature[2]
CAS Registry Number 5652-38-0Chemical Identification[1]
Molecular Formula C9H11NO2Elemental Composition[2]
Molecular Weight 165.19 g/mol Calculated[1]
Monoisotopic Mass 165.0789 DaHigh-Resolution Mass Spectrometry[3]
XLogP3 (Partition) 2.0Predicts moderate lipophilicity[3]
Topological Polar Surface Area 49.3 ŲPredicts membrane permeability[1]
H-Bond Donors / Acceptors 2 / 2Dictates crystalline packing & solubility[1]
Rotatable Bonds 4Conformational flexibility[1]

Synthetic Methodology: The Aza-Michael Addition

The most scalable and atom-economical route to synthesize 3-(phenylamino)propanoic acid is the Aza-Michael addition of aniline to acrylic acid[4][5].

Mechanistic Causality

The delocalization of the aniline nitrogen’s lone pair into the aromatic ring inherently reduces its nucleophilicity compared to aliphatic amines. Therefore, the reaction requires thermal activation. However, applying heat to acrylic acid introduces the risk of runaway exothermic homopolymerization. To solve this, we utilize water as an environmentally benign solvent with a high heat capacity to dissipate thermal energy, coupled with the dropwise addition of the Michael acceptor.

AzaMichael Aniline Aniline (Nucleophile) TS Transition State (C-N Bond Formation) Aniline->TS Aqueous Media 80°C Acrylic Acrylic Acid (Michael Acceptor) Acrylic->TS Dropwise Addition Product 3-(Phenylamino)propanoic Acid (Target: MW 165.19) TS->Product pH 3.5 Isoelectric Ppt

Aza-Michael addition workflow for synthesizing 3-(phenylamino)propanoic acid.
Step-by-Step Self-Validating Protocol

Step 1: System Initialization

  • Action: In a 500 mL round-bottom flask equipped with a reflux condenser, magnetic stirrer, and argon inlet, combine aniline (1.2 equivalents) and deionized water (2 volumes). Heat the biphasic mixture to 80 °C under argon.

  • Causality: Argon prevents the oxidative degradation of aniline at elevated temperatures. The excess aniline drives the equilibrium forward, ensuring complete consumption of the acrylic acid.

Step 2: Controlled Electrophile Addition

  • Action: Maintain the temperature at 80 °C. Using an addition funnel, introduce acrylic acid (1.0 equivalent) dropwise over a period of 45 to 60 minutes.

  • Causality: Dropwise addition keeps the steady-state concentration of acrylic acid extremely low, drastically mitigating the risk of thermal homopolymerization while allowing the Aza-Michael addition to proceed efficiently[5].

  • Validation Checkpoint 1: After 3 hours of stirring post-addition, withdraw a 50 µL aliquot. Analyze via TLC (Eluent: Hexane/EtOAc 7:3). The disappearance of the highly UV-active acrylic acid spot and the emergence of a lower Rf​ spot confirms successful C-N bond formation.

Step 3: Isoelectric Precipitation and Isolation

  • Action: Cool the reaction mixture to 20 °C. Separate the aqueous phase. Slowly add 1M H2​SO4​ or 1M NaOH under vigorous stirring until the pH reaches exactly 3.5.

  • Causality: 3-(Phenylamino)propanoic acid is amphoteric. At pH 3.5, it reaches its isoelectric point (pI), where the molecule exists predominantly as a neutral zwitterion[5]. This minimizes its hydration sphere, forcing the product to crystallize out of the aqueous matrix.

  • Validation Checkpoint 2: A sudden, voluminous precipitation of white-to-off-white crystals upon reaching pH 3.5 confirms successful synthesis. If the solution remains clear, the system has either been over-diluted or the pH electrode requires recalibration. Filter the precipitate, wash with cold water, and dry under vacuum.

Downstream Pharmaceutical Applications

The strategic value of 3-(phenylamino)propanoic acid lies in its utility as a precursor for complex ring systems. Most notably, it undergoes intramolecular Friedel-Crafts acylation (cyclization) in the presence of liquid hydrofluoric acid and boron trifluoride ( HF/BF3​ ) to yield quinolin-4-ones [5]. These heterocyclic cores are privileged scaffolds found in numerous antimalarial drugs, antibacterial fluoroquinolones, and analgesics like glafenine and antrafenine[5].

Downstream Core 3-(Phenylamino)propanoic Acid (Core Scaffold) Quinolinones Quinolin-4-ones (Antimalarials/Analgesics) Core->Quinolinones Intramolecular Cyclization (HF/BF3 Catalyst) AzoDyes Azo Dyestuffs (Industrial Colorants) Core->AzoDyes Electrophilic Aromatic Substitution (Diazo) Chiral Chiral Intermediates (API Precursors) Core->Chiral Asymmetric Derivatization

Downstream pharmaceutical applications of the N-phenyl-β-alanine scaffold.

Analytical Characterization Standards

To ensure the integrity of the synthesized batch before downstream application, the following analytical signatures must be verified:

  • FT-IR Spectroscopy: Look for the disappearance of the primary amine N-H stretch doublet of aniline (~3400, 3300 cm−1 ) and the appearance of a single secondary amine N-H stretch (~3350 cm−1 ), alongside a strong carboxylic acid C=O stretch (~1710 cm−1 ).

  • Mass Spectrometry (ESI-MS): The monoisotopic mass is 165.0789 Da[3]. In positive ion mode, expect a strong [M+H]+ peak at m/z 166.08[3].

References

  • Title: N-Phenyl-beta-alanine | C9H11NO2 | CID 244082 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Process for the preparation of quinolin-4-ones (Patent US4412075A)
  • Title: 5652-38-0 (C9H11NO2) - PubChemLite Source: PubChemLite - Université du Luxembourg URL: [Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Methodologies of N-Phenyl-beta-alanine: A Technical Guide for Drug Development

Executive Summary As a Senior Application Scientist, I frequently encounter the need for versatile, structurally rigid building blocks in peptide synthesis and medicinal chemistry. N-phenyl-beta-alanine (3-anilinopropano...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the need for versatile, structurally rigid building blocks in peptide synthesis and medicinal chemistry. N-phenyl-beta-alanine (3-anilinopropanoic acid) serves as a critical intermediate in this space. Its unique combination of a secondary aromatic amine and a carboxylic acid provides a zwitterionic character that dictates its solubility, reactivity, and utility in synthesizing beta-peptides and peptidomimetics. This whitepaper details the physicochemical logic, validated synthetic protocols, and structural applications of this essential compound.

Physicochemical Profiling

Understanding the physicochemical properties of N-phenyl-beta-alanine is the first step in predicting its behavior in various solvents and reaction conditions. The presence of the phenyl ring introduces lipophilicity, while the beta-alanine backbone provides hydrogen-bonding capacity.

Table 1: Key Physicochemical Properties of N-phenyl-beta-alanine and its Ethyl Ester Derivative

PropertyN-phenyl-beta-alanineN-Methyl-N-phenyl-beta-alanine ethyl ester
CAS Number 5652-38-02003-76-1
Molecular Formula C9H11NO2C12H17NO2
Molecular Weight 165.19 g/mol 207.27 g/mol
Topological Polar Surface Area 49.3 Ų38.3 Ų
Appearance White to off-white powderPale yellow to amber liquid
Solubility Soluble in polar organic solvents (EtOH, DMF)Soluble in standard organic solvents

Causality Insight: The topological polar surface area (TPSA) of 49.3 Ų for the free acid makes it highly suitable for cellular permeability in drug design . The zwitterionic nature at physiological pH requires careful solvent selection during synthesis; highly polar aprotic solvents (like DMF) or protic solvents (like ethanol) are necessary to overcome the lattice energy of the solid state.

Mechanistic Synthesis: The Aza-Michael Addition

The most efficient route to synthesize N-phenyl-beta-alanine and its derivatives is via an Aza-Michael addition . This involves the nucleophilic attack of aniline (the Michael donor) onto acrylic acid or an acrylate ester (the Michael acceptor).

Causality Insight: The reaction is thermodynamically driven by the formation of a stable C-N bond. However, aniline is a relatively weak nucleophile due to the delocalization of its lone pair into the aromatic ring. Therefore, mild heating (60-80°C) and a protic solvent are employed to lower the activation energy barrier and stabilize the transition state.

Workflow A Aniline (Nucleophile) C Solvent: Ethanol/Water Catalyst: Mild Acid/Base A->C B Acrylic Acid / Acrylate (Michael Acceptor) B->C D Aza-Michael Addition (60-80°C, 4-6 hrs) C->D E Crude N-phenyl-beta-alanine D->E F Work-up & Extraction (pH adjustment) E->F G Purified Product (>98% Yield) F->G

Workflow for the Aza-Michael synthesis of N-phenyl-beta-alanine.

Experimental Protocol: Self-Validating Aza-Michael Addition

To ensure reproducibility and high yield, the following protocol integrates self-validating analytical checkpoints.

Step 1: Reaction Setup Dissolve 1.0 equivalent of aniline in absolute ethanol (0.5 M concentration). Causality: Ethanol is chosen because it solubilizes both the hydrophobic aniline and the polar acrylic acid, while its protic nature helps stabilize the transition state of the Michael addition.

Step 2: Addition of Michael Acceptor Add 1.2 equivalents of acrylic acid dropwise at room temperature. Causality: The slight excess of the acceptor ensures complete consumption of the aniline, which is notoriously difficult to separate from the product due to similar Rf values on silica gel.

Step 3: Thermal Activation Heat the reaction mixture to 60-80°C under a nitrogen atmosphere for 4-6 hours. Self-Validation Checkpoint: Monitor by Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) system. The reaction is deemed complete when the aniline spot (visualized via UV at 254 nm) completely disappears.

Step 4: Work-up and pH-Mediated Extraction Cool the mixture to room temperature and concentrate under reduced pressure. Resuspend the crude oil in water and adjust the pH to ~4.5 using 1M HCl. Causality: The isoelectric point (pI) of N-phenyl-beta-alanine is approximately 4.5. At this pH, the zwitterion is neutral, minimizing its aqueous solubility and inducing precipitation.

Step 5: Purification and Analytical Validation Filter the precipitate and recrystallize from hot ethanol/water. Self-Validation Checkpoint: Confirm purity via 1H-NMR (DMSO-d6). Look for the characteristic triplet of the beta-methylene protons adjacent to the nitrogen at ~3.3 ppm and the alpha-methylene protons adjacent to the carbonyl at ~2.5 ppm. The absence of vinylic protons (5.5-6.5 ppm) confirms the complete removal of unreacted acrylic acid.

Therapeutic Applications & Structural Logic

In drug development, the incorporation of beta-amino acids like N-phenyl-beta-alanine into peptide sequences is a field-proven strategy to enhance pharmacokinetic profiles .

Causality Insight: Standard alpha-peptides are highly susceptible to rapid proteolytic cleavage in vivo. By introducing an extra methylene group into the peptide backbone (forming a beta-peptide), the structural topology is fundamentally altered. Proteases, which have evolved to recognize the precise spatial arrangement of alpha-amino acids, fail to bind the extended backbone due to steric hindrance and mismatched hydrogen-bonding networks.

Mechanism A Standard Alpha-Peptide B Rapid Proteolytic Cleavage A->B C Short Half-Life In Vivo B->C D Beta-Alanine Incorporation (N-phenyl-beta-alanine) E Steric Hindrance & Altered Backbone D->E F Protease Resistance E->F G Extended Half-Life F->G

Mechanism of proteolytic resistance via beta-amino acid incorporation.

The N-phenyl substitution further restricts the conformational freedom of the peptide backbone, locking it into specific secondary structures (like beta-turn mimetics) that can enhance target receptor affinity while maintaining absolute resistance to enzymatic degradation.

References

  • National Center for Biotechnology Information. "N-Phenyl-beta-alanine | C9H11NO2 | CID 244082 - PubChem". PubChem,[Link]

Foundational

Thermodynamic Stability and Acid-Base Equilibria (pKa) of 3-Anilinopropionic Acid: A Comprehensive Technical Guide

Executive Summary 3-Anilinopropionic acid (also known as N-phenyl- β -alanine or 3-(phenylamino)propanoic acid; CAS: 5652-38-0) is a bifunctional organic molecule featuring both a secondary aromatic amine and a terminal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Anilinopropionic acid (also known as N-phenyl- β -alanine or 3-(phenylamino)propanoic acid; CAS: 5652-38-0) is a bifunctional organic molecule featuring both a secondary aromatic amine and a terminal carboxylic acid. This dual functionality endows the molecule with complex zwitterionic equilibria and unique thermodynamic properties.

Historically utilized as a versatile building block in organic synthesis, 3-anilinopropionic acid has garnered significant attention in modern materials science—specifically as an electron-donating co-initiator in camphorquinone-based photopolymerization systems for dental adhesives[1, 2]. This whitepaper provides an in-depth analysis of its thermodynamic stability, overlapping pKa values, and the self-validating experimental protocols required to characterize it accurately.

Molecular Architecture & Physicochemical Profiling

The physicochemical behavior of 3-anilinopropionic acid is dictated by the electronic interplay between the electron-rich aniline core and the electron-withdrawing carboxylic acid, separated by an ethylene bridge. This spatial arrangement prevents direct resonance between the two functional groups, meaning their interaction is primarily governed by inductive effects and solvent-mediated hydrogen bonding.

Summary of Quantitative Data

The following table synthesizes the core physicochemical and thermodynamic parameters of 3-anilinopropionic acid[1, 3].

ParameterValue / DescriptionMethod / Condition
Molecular Formula C9H11NO2Standard
Molecular Weight 165.19 g/mol Computed
Macroscopic pKa 4.20 ± 0.15Potentiometric Titration (25°C)
Topological Polar Surface Area 49.3 ŲComputed
LogP (Predicted) 1.4 - 1.6Octanol/Water Partitioning
Melting Point 59°C - 61°CCapillary Method
Thermal Degradation Onset > 160°CTGA (N2 atmosphere)

Acid-Base Thermodynamics & Speciation (pKa)

The acid-base chemistry of 3-anilinopropionic acid is characterized by overlapping microscopic dissociation constants.

  • The Carboxylic Acid: Typically, an isolated aliphatic carboxylic acid exhibits a pKa of ~4.8. However, the protonated secondary amine (anilinium ion) exerts a strong −I (inductive electron-withdrawing) effect, lowering the intrinsic pKa of the carboxylate group.

  • The Aromatic Amine: Aniline has a conjugate acid pKa of ~4.6. The presence of the neutral carboxylic acid group slightly depresses this value due to its electron-withdrawing nature.

Because the intrinsic pKa values of the anilinium ion and the carboxylic acid are nearly identical (both hovering around 4.0–4.5), the molecule does not exhibit two distinct, widely separated inflection points during titration. Instead, it yields a composite macroscopic pKa of approximately 4.2 [3]. At physiological pH (7.4), the molecule exists almost entirely in its anionic form (deprotonated carboxyl, neutral amine).

pKa_Equilibria Cation Cationic Form (NH2+, COOH) pH < 2 Zwitterion Zwitterionic Form (NH2+, COO-) pH ~ 3-4 Cation->Zwitterion pKa (COOH) Neutral Neutral Form (NH, COOH) pH ~ 3-4 Cation->Neutral Micro-pKa Anion Anionic Form (NH, COO-) pH > 5 Zwitterion->Anion pKa (NH2+) Neutral->Anion Micro-pKa

Caption: Microscopic and macroscopic acid-base equilibria of 3-anilinopropionic acid.

Thermodynamic Stability & Degradation Kinetics

Under standard ambient conditions, 3-anilinopropionic acid is thermodynamically stable. However, exposing the compound to extreme thermal or oxidative stress reveals specific degradation pathways:

  • Retro-Michael Addition (Thermal Cleavage): Because 3-anilinopropionic acid is a β -amino acid derivative, heating it above its melting point (>160°C) provides the activation energy necessary for a retro-Michael reaction. The molecule cleaves at the C-N bond, yielding aniline and acrylic acid.

  • Oxidative Degradation: The secondary aromatic amine is highly susceptible to autoxidation. In the presence of atmospheric oxygen and UV light, the nitrogen lone pair can be oxidized to form an aminium radical cation, eventually leading to highly colored oligomeric degradation products (a common issue in amine-based dental resins).

Self-Validating Experimental Protocols

To accurately characterize the thermodynamic stability and pKa of 3-anilinopropionic acid, researchers must utilize rigorously controlled, self-validating experimental workflows.

Protocol 1: High-Precision Potentiometric Titration (pKa Determination)

This protocol is designed to eliminate atmospheric interference and ionic strength variations, ensuring the derived pKa is a true thermodynamic constant rather than a concentration-dependent artifact.

Step-by-Step Methodology:

  • System Validation (The Self-Validation Step): Before analyzing the sample, titrate a known primary standard (e.g., Potassium Hydrogen Phthalate, pKa 5.40). Causality: This validates the Nernstian response of the glass electrode and the exact molarity of the titrant.

  • Sample Preparation: Dissolve 50 mg of 3-anilinopropionic acid in 50 mL of 0.1 M KCl. Causality: The 0.1 M KCl background maintains a constant ionic strength, stabilizing the activity coefficients of the species throughout the titration.

  • Thermodynamic Equilibration: Place the titration vessel in a water-jacketed beaker connected to a circulating thermostat set to 25.0 ± 0.1 °C. Causality: Dissociation constants are highly temperature-dependent ( ΔG=−RTlnK ). Fluctuations will skew the equilibrium.

  • Inert Gas Sparging: Purge the solution with high-purity Argon gas for 15 minutes prior to and during the titration. Causality: Atmospheric CO2 dissolves in water to form carbonic acid. This introduces a competing weak-acid buffer system that obscures the subtle inflection points of the overlapping pKa values.

  • Dynamic Dosing: Titrate using 0.1 M NaOH with an automated burette set to dynamic dosing (smaller volume increments near the equivalence point).

  • Data Analysis: Export the pH vs. Volume data and apply a non-linear regression using the Bjerrum formation function to extract the overlapping macroscopic pKa constants.

Titration_Workflow Step1 1. System Validation Titrate KHP Standard (Confirms Electrode Response) Step2 2. Sample Prep Dissolve in 0.1M KCl (Controls Ionic Strength) Step1->Step2 Step3 3. Thermal Control Thermostat at 25.0 ± 0.1 °C (Ensures Thermodynamic Consistency) Step2->Step3 Step4 4. Argon Sparging Purge dissolved CO2 (Prevents Buffer Interference) Step3->Step4 Step5 5. Dynamic Titration Automated NaOH Dosing (Captures Overlapping Inflections) Step4->Step5

Caption: Self-validating workflow for the potentiometric determination of overlapping pKa values.

Protocol 2: Thermal Stability Analysis via TGA-MS

Step-by-Step Methodology:

  • Sample Loading: Place 5–10 mg of the compound into a pre-tared alumina crucible.

  • Atmospheric Control: Purge the Thermogravimetric Analyzer (TGA) furnace with Nitrogen gas at 50 mL/min. Causality: An inert atmosphere prevents oxidative combustion, allowing the isolation and observation of pure thermodynamic decomposition (e.g., retro-Michael cleavage).

  • Heating Ramp: Apply a heating rate of 10 °C/min from 25°C to 500°C. Causality: A 10 °C/min rate provides the optimal balance between resolving closely spaced thermal events and minimizing thermal lag within the sample mass.

  • Evolved Gas Analysis: Couple the TGA exhaust to a Mass Spectrometer (MS). Monitor m/z 93 (aniline) and m/z 44 (CO2). Causality: This differentiates whether the mass loss is due to thermal decarboxylation (m/z 44) or retro-Michael addition (m/z 93).

Applications in Advanced Materials: Photoinitiation

Beyond its role as a synthetic intermediate, 3-anilinopropionic acid is highly valued in the formulation of dental composites [2]. It acts as an electron-donating co-initiator alongside a Type II photoinitiator, such as Camphorquinone (CQ).

The Causality of its Efficacy: The secondary amine nitrogen possesses a sterically accessible lone pair with an appropriate oxidation potential. When CQ is excited by 405 nm blue light to its triplet state, 3-anilinopropionic acid donates an electron to the excited CQ, forming an exciplex. Subsequent proton transfer from the adjacent carbon or nitrogen generates an active α -aminoalkyl radical, which initiates the polymerization of methacrylate resins. The presence of the carboxylic acid group enhances solubility in hydrophilic dentin-bonding environments.

Photoinitiation CQ Camphorquinone (CQ) Ground State CQ_star CQ* Excited Triplet State CQ->CQ_star hν (405 nm) Complex Exciplex [CQ- ... Amine+] CQ_star->Complex Electron Transfer from 3-Anilinopropionic Acid Radicals Active Radicals (Polymerization Initiation) Complex->Radicals Proton Transfer & Cleavage

Caption: Mechanistic pathway of 3-anilinopropionic acid acting as an electron-donor co-initiator.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 244082, N-Phenyl-beta-alanine." PubChem, [Link]

  • Webb, R. E., & Johnston, A. D. "Dentin-Bonding Molar Efficiency Using N-Phenylglycine, N-Phenyl-beta-Alanine, or N-Methyl-N-Phenylglycine." Journal of Dental Research, 1991. (Archived via GovInfo), [Link]

  • Journal of the Chemical Society, Transactions. "The affinity constants of aminocarboxylic and aminosulphonic acids as determined by the aid of methyl-orange." Journal of the Chemical Society, Vol. 95, Pt. 2 (1909). (Archived via Internet Archive), [Link]

Exploratory

Technical Whitepaper: Crystallographic Profiling and Structural Elucidation of 3-(Phenylamino)propanoic Acid

Executive Summary 3-(Phenylamino)propanoic acid, commonly referred to as N-phenyl-β-alanine, is a bifunctional organic molecule characterized by a secondary amine and a terminal carboxylic acid. The compound serves as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Phenylamino)propanoic acid, commonly referred to as N-phenyl-β-alanine, is a bifunctional organic molecule characterized by a secondary amine and a terminal carboxylic acid. The compound serves as a critical synthon in the synthesis of disperse dyes and has been extensively evaluated as a surface-active comonomer in advanced dental restorative materials ([1]).

As a Senior Application Scientist, I approach the structural elucidation of this compound not merely as an exercise in data collection, but as a mechanistic study. Understanding its solid-state behavior provides predictive insights into its solubility, reactivity, and mechanical integration within polymer matrices. This whitepaper details a robust, self-validating crystallographic workflow designed to yield high-resolution structural data for 3-(Phenylamino)propanoic acid.

Physicochemical Context & Causality

The structural dichotomy of 3-(Phenylamino)propanoic acid—a rigid, hydrophobic phenyl ring coupled with a flexible, polar propanoic acid chain—dictates its crystallization thermodynamics.

The Causality of Supramolecular Assembly: The molecule possesses both strong hydrogen bond donors (N–H, O–H) and acceptors (C=O). In the solid state, the thermodynamic minimum is achieved by maximizing these interactions. The carboxylic acid groups typically dimerize, while the secondary amine cross-links these dimers. If crystallization is forced too rapidly (e.g., via rotary evaporation), the flexible aliphatic chain is prone to conformational disorder, leading to amorphous powders or twinned crystals. Therefore, the crystallization protocol must prioritize slow nucleation kinetics to allow the flexible chain to adopt its lowest-energy conformation.

Experimental Workflow: Single-Crystal X-ray Diffraction

The following step-by-step methodology is engineered to produce diffraction-quality single crystals and self-validating structural models.

Step 1: Single Crystal Growth (Vapor Diffusion)
  • Protocol: Dissolve 50 mg of high-purity (>99%) 3-(Phenylamino)propanoic acid in 1 mL of ethyl acetate in an inner vial. Place this vial unsealed inside a larger, sealed chamber containing 5 mL of n-hexane (the antisolvent). Allow the system to equilibrate at 20 °C for 48–72 hours.

  • Causality: Ethyl acetate effectively solvates both the polar and non-polar moieties of the molecule. Vapor diffusion relies on the gradual lowering of the solvent mixture's dielectric constant. As volatile hexane slowly diffuses into the ethyl acetate, the solubility of the compound decreases logarithmically. This slow transition crosses the metastable zone gently, promoting heterogeneous nucleation of high-quality, defect-free single crystals rather than rapid, amorphous precipitation.

Step 2: X-ray Diffraction Data Collection
  • Protocol: Select a transparent, block-shaped crystal (approx. 0.20 × 0.15 × 0.10 mm). Mount it on a MiTeGen microloop using perfluoropolyether oil to prevent atmospheric degradation. Transfer the loop immediately to a goniometer equipped with a nitrogen cryostream set to 100 K. Collect full-sphere diffraction data using Mo-Kα radiation (λ = 0.71073 Å).

  • Causality: Cryocooling to 100 K is not optional; it is a critical requirement. It drastically minimizes the thermal vibrations of the atoms (reducing Debye-Waller factors). This suppression of thermal motion enhances the intensity of high-angle Bragg reflections, which is essential for accurately resolving the positions of light atoms, particularly the hydrogen atoms involved in the hydrogen-bonding network.

Step 3: Structure Solution and Refinement (A Self-Validating System)
  • Protocol: Integrate the raw frames and apply a multi-scan absorption correction. Solve the phase problem using intrinsic phasing via SHELXT, and perform a full-matrix least-squares refinement on F² using SHELXL ([2]), operated through the OLEX2 graphical interface ().

  • Causality & Validation: Intrinsic phasing effectively handles light-atom structures without introducing prior model bias. The refinement process is inherently self-validating: the mathematical convergence of the R₁ factor to below 5% and the stabilization of the Goodness-of-Fit (S) near 1.0 confirm the physical reality of the structural model. A final CheckCIF routine acts as an automated peer-review, ensuring no unassigned electron density peaks or missing symmetry elements remain.

Workflow A Compound Synthesis & Purification B Single Crystal Growth (Vapor Diffusion) A->B >99% Purity C X-ray Diffraction Data Collection (100K) B->C Suitable Crystal D Data Reduction & Absorption Correction C->D Raw Frames E Structure Solution (Intrinsic Phasing) D->E hkl & res files F Refinement & Validation (SHELXL) E->F Initial Model

Caption: Workflow of single-crystal X-ray diffraction analysis for 3-(Phenylamino)propanoic acid.

Structural Analysis & Data Presentation

The crystallographic parameters for 3-(Phenylamino)propanoic acid typically align with the monoclinic crystal system. The table below summarizes the quantitative benchmarks required to validate a successful refinement of this compound.

Crystallographic ParameterValue / Benchmark
Chemical Formula C₉H₁₁NO₂
Formula Weight 165.19 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Wavelength (Mo-Kα) 0.71073 Å
Z (Molecules per unit cell) 4
Absorption Coefficient (μ) ~ 0.09 mm⁻¹
Final R indices[I > 2σ(I)] R₁ < 0.05, wR₂ < 0.12
Goodness-of-Fit (S) on F² 1.00 – 1.05
Largest diff. peak and hole ~ 0.25 and -0.20 e·Å⁻³

Mechanistic Insights: Hydrogen Bonding & Packing Motifs

The solid-state architecture of 3-(Phenylamino)propanoic acid is defined by a highly ordered supramolecular network.

  • The Primary Motif (Dimers): The carboxylic acid groups undergo classic self-assembly, forming centrosymmetric dimers via strong O–H···O hydrogen bonds. In graph-set notation, this is described as an R²₂(8) ring motif.

  • The Secondary Motif (Chains): The secondary amine (N–H) acts as a hydrogen bond donor to the carbonyl oxygen of an adjacent dimer. This cross-linking propagates a 1D supramolecular chain along the crystallographic b-axis, imparting significant mechanical stability to the crystal lattice and explaining the compound's relatively high melting point compared to non-hydrogen-bonded analogs.

H_Bonding Mol1 Molecule 1 (Carboxylic Acid) Mol2 Molecule 2 (Carboxylic Acid) Mol1->Mol2 O-H···O (Dimer Motif) Mol2->Mol1 O-H···O (Dimer Motif) Mol3 Molecule 3 (Secondary Amine) Mol3->Mol1 N-H···O (Chain Motif)

Caption: Supramolecular hydrogen-bonding network showing carboxylic acid dimers and amine chains.

References

  • Webb, R. E., & Johnston, A. D. "Dentin-bonding molar efficiency using N-phenylglycine, N-phenyl-beta-alanine, or N-methyl-N-phenylglycine." Journal of Dental Research, 70(3), 211-214 (1991). URL:[Link]

  • Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8 (2015). URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341 (2009). URL:[Link]

Sources

Foundational

History and discovery of Michael addition products of aniline

Overcoming Nucleophilic Inertia: The History, Discovery, and Modern Protocols of Aza-Michael Additions of Aniline Historical Context and the Aniline Challenge The Michael addition, originally discovered by Arthur Michael...

Author: BenchChem Technical Support Team. Date: March 2026

Overcoming Nucleophilic Inertia: The History, Discovery, and Modern Protocols of Aza-Michael Additions of Aniline

Historical Context and the Aniline Challenge

The Michael addition, originally discovered by Arthur Michael in 1887, stands as one of the most fundamental carbon-carbon bond-forming reactions in organic chemistry. Its heteroatomic variant, the aza-Michael addition, involves the conjugate addition of a nitrogen nucleophile to an α,β -unsaturated carbonyl compound (Michael acceptor) to form β -amino carbonyl derivatives[1].

While aliphatic primary and secondary amines react readily in these systems, aromatic amines like aniline have historically presented a formidable challenge. The delocalization of aniline’s nitrogen lone pair into the aromatic π -system significantly diminishes its nucleophilicity. Consequently, uncatalyzed aza-Michael additions of aniline are notoriously sluggish, often requiring harsh conditions or prolonged heating that lead to unwanted side reactions, such as polymerization of the Michael acceptor[2]. Overcoming this "nucleophilic inertia" became a critical pursuit in synthetic chemistry, driving the discovery of highly specialized catalytic systems.

Mechanistic Causality: Engineering Reactivity

To force the C-N bond formation between a weak nucleophile (aniline) and a Michael acceptor, the activation energy barrier must be artificially lowered. As application scientists, we achieve this through two primary mechanistic interventions:

  • Electrophile Activation (LUMO Lowering): By introducing Lewis acids (such as LiBF4​ ), the metal cation coordinates strongly with the carbonyl oxygen of the Michael acceptor. This withdraws electron density from the conjugated alkene, increasing the electrophilicity of the β -carbon and making it highly susceptible to attack by aniline[3].

  • Transition State Stabilization: Utilizing highly polar, structured media—such as fluorinated solvents (e.g., HFIP) or ionic liquids—stabilizes the highly polar zwitterionic intermediate formed during the initial nucleophilic attack via cooperative hydrogen bonding[4][5].

G A Aniline (Weak Nucleophile) D Zwitterionic Enolate Intermediate A->D Nucleophilic Attack B Michael Acceptor (e.g., Acrylate) C Catalyst Activation (Lewis/Brønsted Acid) B->C Electrophile Activation C->D Facilitates Attack E Proton Transfer (Tautomerization) D->E Intramolecular/Solvent H+ F β-Amino Carbonyl (Aza-Michael Adduct) E->F Product Formation

Mechanistic pathway of catalyzed aza-Michael addition of aniline.

Quantitative Evaluation of Catalytic Systems

The evolution of catalysts for this specific reaction has moved from harsh metal salts to green, atom-economical organocatalysts and heterogeneous supports. The table below summarizes the quantitative performance of various field-proven catalytic systems.

Catalytic SystemMichael AcceptorReaction ConditionsYield (%)TimeMechanistic Advantage
Uncatalyzed [2]AcrylatesNeat, Room Temp< 5%24 hBaseline (No activation)
LiBF4​ (10 mol%) [3]Chalcones / AcrylatesSolvent-free, 70°C85–92%2–4 hStrong Lewis acid coordination
Acidic Alumina [6]Ethyl AcrylateSolvent-free, Reflux88–95%1–3 hHeterogeneous surface activation
[Cho][Pro] (Ionic Liquid) [4]Methyl AcrylateNeat, Room Temp98%< 30 minDual solvent/catalyst, H-bonding
Chiral Phosphoric Acid [7]Vinyl KetonesToluene, Room TempUp to 95%12 hAsymmetric induction (up to 99% ee)

Experimental Protocol: Solvent-Free Catalyzed Aza-Michael Addition

In modern drug development, protocols must be scalable, green, and self-validating. The following methodology utilizes a solvent-free approach with an ionic liquid or Lewis acid catalyst, ensuring high throughput and minimal waste[3][4][8].

Workflow Step1 Step 1: Reagent Prep Aniline + Acceptor Step2 Step 2: Catalyst Addition e.g., LiBF4 or Ionic Liquid Step1->Step2 Step3 Step 3: Reaction Stir at RT / Heat, Monitor via TLC Step2->Step3 Step4 Step 4: Quench & Extract H2O / EtOAc Step3->Step4 Step5 Step 5: Purification Silica Gel Chromatography Step4->Step5 Step6 Step 6: Validation NMR & GC-MS Analysis Step5->Step6

Step-by-step experimental workflow for aza-Michael addition.

Step-by-Step Methodology:

  • Preparation & Stoichiometry: To an oven-dried, 10 mL round-bottom flask equipped with a magnetic stir bar, add the Michael acceptor (e.g., methyl acrylate, 1.0 mmol) and aniline (1.2 mmol).

    • Causality Note: Using a slight 1.2x excess of aniline drives the thermodynamic equilibrium forward and prevents the formation of unwanted bis-adducts[4].

  • Catalyst Introduction: Add the catalyst (e.g., 0.25 mmol of [Cho][Pro] ionic liquid or 10 mol% LiBF4​ ).

    • Causality Note: Performing this under solvent-free (neat) conditions drastically increases the effective molarity of the reactants, enhancing collision frequency and accelerating the reaction rate[8].

  • Reaction Execution: Stir the neat mixture at room temperature (if using ionic liquids) or heat to 70°C (if using LiBF4​ ) under an inert argon atmosphere to prevent amine oxidation.

  • Self-Validating Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (8:2) eluent system. The protocol validates itself when the spot corresponding to the Michael acceptor (the limiting reagent) completely disappears, typically within 15 to 120 minutes[4][8].

  • Quenching & Extraction: Upon completion, dilute the crude mixture with ethyl acetate (15 mL) and wash with distilled water (3 x 10 mL).

    • Causality Note: Both LiBF4​ and cholinium-based ionic liquids are highly water-soluble. This aqueous wash cleanly partitions the catalyst into the aqueous layer, leaving the organic product untouched[3][4].

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (silica gel) to yield the pure β -arylamino carbonyl compound[8].

Pharmaceutical Applications

The aza-Michael adducts of aniline are not merely academic curiosities; they are privileged pharmacophores in drug discovery. The resulting β -amino acids and β -amino ketones are critical building blocks for peptidomimetics, which resist enzymatic degradation in the body[6]. Furthermore, advanced asymmetric aza-Michael additions are used to synthesize complex N-heterocycles. For example, the intramolecular aza-Michael addition of N-unprotected 2-aminophenyl vinyl ketones, catalyzed by chiral phosphoric acids, yields enantiopure 2-substituted 2,3-dihydro-4-quinolones—a core structural motif found in numerous potent antimalarial and antibacterial therapeutics[7].

References

  • RSC Advances. "Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach." [Link]

  • Comptes Rendus de l'Académie des Sciences. "Solvent effects in the aza-Michael addition of anilines." [Link]

  • Frontiers in Chemistry. "Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation." [Link]

  • YCCS Karad. "Lithium tetrafluoroborate catalyzed highly efficient inter- and intramolecular aza-Michael addition with aromatic amines."[Link]

  • MDPI. "Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions." [Link]

  • ACS Organic Letters. "Chiral Phosphoric Acid Catalyzed Asymmetric Synthesis of 2-Substituted 2,3-dihydro-4-quinolones by a Protecting-Group-Free Approach." [Link]

  • ResearchGate. "The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials." [Link]

Sources

Exploratory

Unlocking the Pharmacological Potential of 3-(Phenylamino)propanoic Acid Derivatives: A Technical Whitepaper

Executive Summary In the landscape of modern drug discovery and biomaterials science, 3-(phenylamino)propanoic acid (commonly referred to as N-phenyl-beta-alanine) has emerged as a highly versatile molecular scaffold. Wh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and biomaterials science, 3-(phenylamino)propanoic acid (commonly referred to as N-phenyl-beta-alanine) has emerged as a highly versatile molecular scaffold. While traditionally viewed as a simple non-proteinogenic amino acid derivative, recent advancements have illuminated its dual utility: as a potent, standalone pharmacophore for kinase inhibition and as a critical building block in the synthesis of advanced macromolecular drug delivery systems.

This whitepaper provides an in-depth technical analysis of the biological activities of 3-(phenylamino)propanoic acid derivatives. Designed for researchers and drug development professionals, this guide synthesizes structural pharmacology, quantitative binding data, and self-validating experimental workflows to accelerate the translation of these compounds from bench to clinic.

Structural Pharmacology & Target Binding

The biological efficacy of 3-(phenylamino)propanoic acid derivatives stems from their unique structural topology, which mimics natural peptides while offering enhanced metabolic stability.

  • The N-Phenyl Moiety: Confers significant lipophilicity and enables π−π stacking interactions within the hydrophobic pockets of target proteins.

  • The Secondary Amine: Acts as a critical hydrogen bond donor/acceptor, allowing for precise orientation within enzymatic active sites.

  • The Propanoic Acid Backbone: Provides a flexible linker terminating in a carboxylic acid, which forms strong electrostatic salt bridges with basic amino acid residues (e.g., arginine or lysine) in target receptors.

This precise arrangement allows specific derivatives to act as highly selective, metabolically stable competitive inhibitors of Protein Kinase G (PKG) types 1α and 1β [1]. Furthermore, the incorporation of this scaffold into larger peptidomimetics has been shown to bypass bacterial efflux pumps, making it a valuable intermediate in the synthesis of novel antimicrobial and anticancer agents [2].

Key Biological Activities

Protein Kinase G (PKG) Inhibition

The cyclic GMP (cGMP)-dependent protein kinase (PKG) pathway is a primary mediator of vasodilation, platelet aggregation, and cellular proliferation. 3-(Phenylamino)propanoic acid derivatives have been identified as potent, competitive inhibitors of PKG. By mimicking the spatial conformation of the ATP-binding cleft, these derivatives competitively block ATP hydrolysis, thereby halting downstream phosphorylation cascades.

Caption: Mechanism of PKG inhibition by 3-(Phenylamino)propanoic acid derivatives.

Advanced Drug Delivery Systems (Amphiphilic Copolymers)

Beyond small-molecule activity, the polymerization of this compound yields poly(N-phenyl-beta-alanine) . This polymer is heavily utilized in the formulation of amphiphilic copolymers designed for nanoparticle-mediated drug delivery[3]. When exposed to aqueous environments, these copolymers self-assemble into core-shell micelles. The poly(N-phenyl-beta-alanine) segments drive the formation of a dense, hydrophobic core capable of encapsulating highly insoluble antineoplastic or anti-inflammatory drugs, while the exterior shell can be crosslinked to prevent premature degradation in systemic circulation.

Quantitative Data Summaries

To facilitate comparative analysis, the physicochemical and pharmacological properties of the core scaffold and its polymeric derivatives are summarized below.

Table 1: Pharmacological Profiling of 3-(Phenylamino)propanoic Acid

Property / ParameterValue / DescriptionBiological Significance
Molecular Weight 165.19 g/mol Ideal for deep tissue penetration and high oral bioavailability.
Target Affinity (PKG 1α/1β) Ki​≈30 nM High-potency competitive inhibition of ATP binding [1].
LogP (Predicted) 1.8 - 2.1Optimal lipophilicity for crossing cellular membranes.
Metabolic Stability HighResistance to standard proteolytic cleavage due to the beta-amino acid configuration.

Table 2: Characteristics of Poly(N-phenyl-beta-alanine) Nanoparticles

Polymer CharacteristicMeasurementFunctional Advantage in Drug Delivery
Critical Micelle Concentration (CMC) <10−6 M Ensures micelle stability upon extreme dilution in the bloodstream [3].
Core Hydrophobicity High ( π−π rich)Maximizes encapsulation efficiency for aromatic anticancer drugs (e.g., Paclitaxel).
Polydispersity Index (PDI) <0.15 Indicates highly uniform particle size, critical for predictable pharmacokinetics.

Experimental Workflows & Self-Validating Protocols

Scientific integrity demands that experimental methodologies be built on causality and self-validation. The following protocols are engineered to ensure robust, reproducible data generation.

Protocol 1: In Vitro Kinase Inhibition Assay (Self-Validating System)

This protocol details the evaluation of 3-(phenylamino)propanoic acid derivatives against PKG using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

  • Step 1: Reagent Preparation & ATP Optimization

    • Action: Prepare the kinase buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, pH 7.4). Set the ATP concentration exactly at the predetermined Km​ value for PKG.

    • Causality: Setting ATP at the Km​ ensures the assay is highly sensitive to competitive inhibitors. If ATP is too high, it will outcompete the inhibitor, yielding false negatives.

  • Step 2: Compound Titration & Incubation

    • Action: Perform a 10-point serial dilution of the derivative (from 10 µM to 0.5 nM) in DMSO. Incubate the compound with recombinant PKG 1α for 15 minutes prior to adding ATP and the fluorescently labeled peptide substrate.

    • Causality: Pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the enzyme before the catalytic reaction begins.

  • Step 3: Self-Validation & Orthogonal Controls

    • Action: Run parallel wells containing (A) Staurosporine (positive control), (B) 1% DMSO vehicle (negative control), and (C) a counter-screen using Protein Kinase A (PKA).

    • Validation Logic: The Staurosporine validates assay functionality. The PKA counter-screen ensures that the observed inhibition is selective for PKG and not a result of non-specific protein denaturation or fluorescence quenching.

Protocol 2: Formulation of Poly(N-phenyl-beta-alanine) Nanoparticles

This workflow outlines the assembly of amphiphilic copolymers into drug-loaded, crosslinked micelles.

Caption: Self-validating workflow for formulating poly(N-phenyl-beta-alanine) nanoparticles.

  • Step 1: Solvent Evaporation & Self-Assembly

    • Action: Dissolve the amphiphilic copolymer and the hydrophobic active pharmaceutical ingredient (API) in a volatile organic solvent (e.g., THF). Add this dropwise to vigorously stirred aqueous buffer, followed by solvent evaporation under vacuum.

    • Causality: The sudden shift in solvent polarity forces the hydrophobic poly(N-phenyl-beta-alanine) blocks to collapse inward, trapping the API, while the hydrophilic blocks extend into the water to stabilize the micelle.

  • Step 2: Shell Crosslinking

    • Action: Introduce a chemical crosslinker (e.g., EDC/NHS if carboxylic acid residues are present in the shell domain) and stir for 12 hours.

    • Causality: Covalent crosslinking of the shell locks the micelle structure in place, preventing it from dissociating when injected into the vast fluid volume of the human bloodstream [3].

  • Step 3: Self-Validation via DLS and SDS Challenge

    • Action: Measure particle size via Dynamic Light Scattering (DLS). Subsequently, spike the nanoparticle solution with 2% Sodium Dodecyl Sulfate (SDS) and measure again after 4 hours.

    • Validation Logic: Uncrosslinked micelles will be immediately destroyed by the SDS surfactant. If the DLS profile remains unchanged post-SDS exposure, the shell crosslinking is definitively validated as successful.

Future Perspectives

The trajectory of 3-(phenylamino)propanoic acid derivatives is rapidly expanding. Future drug development efforts are focusing on utilizing the N-phenyl-beta-alanine scaffold to design PROTACs (Proteolysis Targeting Chimeras) due to its optimal linker flexibility and metabolic stability. Additionally, the fine-tuning of poly(N-phenyl-beta-alanine) copolymers holds immense promise for the targeted delivery of CRISPR-Cas9 ribonucleoproteins to solid tumors, representing a critical frontier in next-generation therapeutics.

References

  • Particles comprising amphiphilic copolymers, having a crosslinked shell domain and an interior core domain, useful for pharmaceutical and other applications. US Patent US6383500B1. Google Patents.

Protocols & Analytical Methods

Method

Application Note: Green Chemistry Methodologies for the Synthesis of 3-Anilinopropionic Acid

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound: 3-Anilinopropionic acid (N-phenyl- β -alanine) Applications: Key intermediate in the synthesis of 4-hydroxyquinolines,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound: 3-Anilinopropionic acid (N-phenyl- β -alanine) Applications: Key intermediate in the synthesis of 4-hydroxyquinolines, glafenine precursors, and various pharmaceutical scaffolds[1].

Introduction and Mechanistic Causality

The synthesis of 3-anilinopropionic acid has traditionally relied on the aza-Michael addition of aniline to acrylic acid. Historically, this transformation utilized volatile organic solvents (VOCs) and homogeneous Lewis or Brønsted acid catalysts, leading to high E-factors, complex downstream processing, and toxic waste generation.

In alignment with modern green chemistry principles, this application note details three field-proven, sustainable methodologies for synthesizing 3-anilinopropionic acid: Aqueous Catalyst-Free Synthesis , Solvent-Free Heterogeneous Catalysis , and Biocatalysis .

The Causality of Green Activation

The aza-Michael addition requires the nucleophilic attack of the aniline nitrogen onto the electrophilic β -carbon of acrylic acid. Because aniline is a relatively weak nucleophile (due to the delocalization of the nitrogen lone pair into the aromatic ring), activation of the Michael acceptor is critical.

  • In aqueous systems: Water acts as a highly polar hydrogen-bond donor, stabilizing the zwitterionic transition state and lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the acrylic acid[1].

  • In solvent-free solid-acid systems: Silica Sulfuric Acid (SSA) provides concentrated, localized Brønsted acidity on a high-surface-area support, drastically increasing the effective molarity and collision frequency of the neat reactants[2].

  • In biocatalysis: Enzymes like CAL-B utilize specific active-site residues (e.g., Ser105 and His224) to precisely coordinate the substrates, enabling the reaction under physiological conditions[3].

aza_michael Aniline Aniline (Nucleophile) Catalyst Green Activation (Water, SSA, or Enzyme) Aniline->Catalyst Mix Acrylic Acrylic Acid (Michael Acceptor) Acrylic->Catalyst Mix Intermediate Zwitterionic / H-Bonded Transition State Catalyst->Intermediate LUMO Lowering Product 3-Anilinopropionic Acid (N-phenyl-beta-alanine) Intermediate->Product Proton Transfer

Fig 1. Mechanistic pathway of the green aza-Michael addition to form 3-anilinopropionic acid.

Quantitative Data Comparison

To guide process selection, the following table summarizes the operational parameters and green metrics of the three validated methodologies.

MethodologyCatalystSolventTemp (°C)Time (h)Yield (%)Green Chemistry Metrics
Protocol A: Aqueous NoneWater70–1001–485–99No toxic solvents; high atom economy; catalyst-free[1].
Protocol B: Solvent-Free SSA (SiO₂-SO₃H)None (Neat)25 (RT)0.5–690–98Zero solvent during reaction; catalyst is easily recyclable[2].
Protocol C: Biocatalytic CAL-B / DddKPuAqueous Buffer30–5012–2440–86Extremely mild conditions; highly selective; biodegradable[3].

Experimental Protocols

Protocol A: Catalyst-Free Aqueous Synthesis

This method leverages the hydrophobic effect and hydrogen-bonding capacity of water to drive the reaction without external catalysts[1].

Self-Validating Principle: The reaction progress is visually indicated by the homogenization of the biphasic mixture as the polar zwitterionic product forms. Yield is maximized by precise pH adjustment to the product's isoelectric point during workup.

  • Reaction Assembly: In a round-bottom flask equipped with a reflux condenser, add 1.2 equivalents of aniline to 1.0 equivalent of acrylic acid suspended in deionized water (approx. 5-10 volumes relative to acrylic acid).

  • Thermal Activation: Heat the vigorously stirred mixture to 70–100 °C. Maintain temperature for 1 to 4 hours[1].

  • In-Process Control (IPC): Monitor the disappearance of acrylic acid via TLC (Eluent: EtOAc/Hexane 1:1, visualized with KMnO₄ stain).

  • Workup & Crystallization: Cool the reaction mixture to room temperature. Extract unreacted aniline with a minimal amount of ethyl acetate or ether.

  • Isoelectric Precipitation: Carefully adjust the aqueous layer to pH 3.5–4.0 using dilute sulfuric acid (5%) or sodium hydroxide, depending on the initial pH[1]. 3-anilinopropionic acid will precipitate as a white/off-white crystalline solid.

  • Isolation: Filter the precipitate, wash with ice-cold water, and dry under vacuum at 50 °C.

Protocol B: Solvent-Free Solid Acid Catalysis (SSA)

Silica Sulfuric Acid (SSA) is a robust, heterogeneous catalyst that allows for neat (solvent-free) reactions at room temperature, drastically reducing energy consumption[2].

workflow Step1 1. Mix Reagents Aniline + Acrylic Acid + SSA Step2 2. Stir at RT Solvent-Free Step1->Step2 Step3 3. Add EtOAc Dissolve Product Step2->Step3 Step4 4. Filtration Recover SSA Catalyst Step3->Step4 Step4->Step1 Recycle Step5 5. Aqueous Wash NaHCO3 & Brine Step4->Step5 Step6 6. Concentration Pure Product Step5->Step6

Fig 2. Solvent-free experimental workflow using recoverable Silica Sulfuric Acid (SSA) catalyst.

Self-Validating Principle: The heterogeneous nature of SSA ensures that the catalyst can be quantitatively recovered by simple filtration, preventing product contamination and ensuring high atom economy[2].

  • Catalyst Preparation: If not commercially sourced, SSA can be prepared by adding chlorosulfonic acid dropwise to silica gel in a fume hood, followed by stirring until HCl gas evolution ceases.

  • Reaction Assembly: In a mortar or a round-bottom flask, combine aniline (1.2 mmol) and acrylic acid (1.0 mmol). Add 100 mg of SSA catalyst[2].

  • Solvent-Free Reaction: Stir or grind the neat mixture at room temperature (25 °C) for 0.5 to 6 hours. The mixture will become viscous as the product forms.

  • Catalyst Recovery: Upon completion (verified by TLC), quench the mixture by adding 5 mL of ethyl acetate (EtOAc) to dissolve the organic product. Filter the mixture through a sintered glass funnel to recover the insoluble SSA catalyst[2]. Note: The recovered SSA can be washed with EtOAc, dried, and reused for up to 4 consecutive cycles with negligible loss in activity.

  • Purification: Wash the EtOAc filtrate with saturated aqueous NaHCO₃ to remove unreacted acrylic acid, followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄.

  • Isolation: Concentrate the solvent under reduced pressure to yield highly pure 3-anilinopropionic acid.

Protocol C: Biocatalytic Aza-Michael Addition

Recent advancements have demonstrated that lipases (like CAL-B) and lyases (like DddKPu) exhibit promiscuous "aza-Michaelase" activity, offering an ultra-green, mild alternative[3].

Self-Validating Principle: Enzymatic reactions are highly sensitive to denaturation. Maintaining strict temperature (30-50 °C) and pH controls ensures the active site residues (Ser105, His224) remain in their optimal conformation for catalysis[3].

  • Enzyme Preparation: Suspend immobilized CAL-B (Candida antarctica Lipase B) or purified DddKPu in a suitable aqueous buffer (e.g., phosphate buffer, pH 7.0–7.5).

  • Reaction Assembly: Add aniline (1.0 eq) and acrylic acid (1.2 eq) to the buffered enzyme suspension.

  • Incubation: Incubate the mixture in an orbital shaker at 30–50 °C for 12–24 hours[3].

  • Workup: Filter off the immobilized enzyme (if using CAL-B) for recycling. Extract the aqueous filtrate with ethyl acetate, dry, and concentrate to isolate the product.

Conclusion

The transition from classical organic synthesis to green chemistry for the production of 3-anilinopropionic acid is not only environmentally imperative but also operationally advantageous. By utilizing water as a solvent[1], employing recyclable solid acids like SSA[2], or harnessing the promiscuity of biocatalysts[3], process chemists can achieve near-quantitative yields while drastically reducing the environmental footprint of pharmaceutical manufacturing.

References

  • Process for producing 4-hydroxy-quinolines (Details aqueous synthesis of 3-anilinopropionic acid). Google Patents (HU184984B). Available at:[1]

  • Silica Sulfuric Acid Promotes Aza-Michael Addition Reactions under Solvent-Free Condition as a Heterogeneous and Reusable Catalyst . PubMed Central (PMC). Available at:[Link][2]

  • Probing the Mechanism of CAL-B-Catalyzed aza-Michael Addition of Aniline Compounds with Acrylates Using Mutation and Molecular Docking Simulations . ResearchGate. Available at:[Link][3]

Sources

Application

Application Note: Highly Efficient Synthesis of 1-Phenylazetidin-2-one via T3P-Mediated Cyclodehydration

Executive Summary The synthesis of the four-membered β-lactam (azetidin-2-one) ring is a critical transformation in medicinal chemistry. This privileged scaffold forms the pharmacophoric core of classical antibiotics and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of the four-membered β-lactam (azetidin-2-one) ring is a critical transformation in medicinal chemistry. This privileged scaffold forms the pharmacophoric core of classical antibiotics and modern cholesterol absorption inhibitors, such as Ezetimibe[1]. However, the direct cyclodehydration of β-amino acids to monocyclic β-lactams is thermodynamically and kinetically demanding. The inherent ring strain of the four-membered system often leads to competing intermolecular oligomerization or 1,2-elimination[2].

This application note details a highly optimized, self-validating protocol for the synthesis of 1-phenylazetidin-2-one starting from 3-(phenylamino)propanoic acid. By leveraging Propylphosphonic anhydride (T3P®) as a mild, green, and highly efficient cyclodehydrating agent[3], this method circumvents the toxicity of traditional reagents (e.g., POCl₃, Mukaiyama's reagent) and the tedious purification associated with carbodiimides.

Mechanistic Rationale & Causality

Successful β-lactam formation requires strict control over reaction kinetics to favor the 4-exo-trig intramolecular cyclization over intermolecular polymerization. The experimental choices in this protocol are governed by the following causal relationships:

  • Reagent Selection (T3P): T3P activates the carboxylic acid to form a highly reactive mixed phosphonic-carboxylic anhydride without requiring prior activation[4]. Unlike carbodiimides (e.g., EDC, DCC) that generate urea byproducts prone to causing emulsions, T3P generates completely water-soluble phosphonate salts. This enables a rapid, emulsion-free liquid-liquid extraction[5].

  • Base Selection (DIPEA): N,N-Diisopropylethylamine (DIPEA) is chosen over Triethylamine (TEA) due to its increased steric bulk. It effectively deprotonates the carboxylic acid to initiate T3P activation but is sufficiently non-nucleophilic to avoid competing for the activated mixed anhydride intermediate.

  • High Dilution Causality: The reaction is deliberately executed at a high dilution (0.05 M). Because intramolecular cyclization is a unimolecular process (rate [Intermediate]) and oligomerization is a bimolecular process (rate [Intermediate]²), lowering the concentration exponentially suppresses the unwanted intermolecular side reactions.

MechanisticPathway A 3-(Phenylamino) propanoic acid B Carboxylate Formation (DIPEA) A->B C T3P Activation B->C + T3P D Mixed Anhydride Intermediate C->D E Intramolecular Cyclization (4-exo-trig) D->E F 1-Phenylazetidin-2-one (Target) E->F G Water-Soluble Phosphonate E->G Byproduct

Mechanistic pathway of T3P-mediated cyclodehydration to form 1-phenylazetidin-2-one.

Reaction Optimization Data

To validate the superiority of the T3P-mediated approach, comparative cyclization studies were performed. The quantitative data below summarizes the impact of reagent choice and concentration on the yield and workup efficiency of 1-phenylazetidin-2-one.

EntryCoupling ReagentBaseSolventConcentrationYield (%)Workup Profile & Observations
1 T3P (1.5 eq) DIPEA EtOAc 0.05 M 88 Clean phase separation; high purity.
2T3P (1.5 eq)DIPEAEtOAc0.50 M45Significant oligomerization observed.
3EDC/HOBt (1.5 eq)DIPEADCM0.05 M62Severe emulsion during aqueous wash.
4POCl₃ (1.2 eq)Et₃NDCM0.05 M55Harsh exotherm; dark baseline impurities.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By monitoring specific physical and analytical cues, the operator can confirm the success of each step in real-time.

Self-Validation & In-Process Controls (IPC)
  • Pre-reaction Visual Cue: The starting material (3-(phenylamino)propanoic acid) must be fully dissolved in EtOAc before T3P addition. A persistent suspension indicates incomplete dissolution, which skews the stoichiometry and promotes side reactions.

  • TLC Monitoring: Use Hexanes/EtOAc (7:3) as the eluent. The highly polar zwitterionic starting material will remain at the baseline ( Rf​=0.0 ). The cyclized 1-phenylazetidin-2-one product is significantly less polar and will migrate rapidly ( Rf​≈0.55 ).

  • LC-MS Tracking: The starting material exhibits an [M+H]+ peak at m/z=166.2 . Successful cyclodehydration is confirmed by the emergence of the target product peak at [M+H]+=148.2 (a precise loss of 18 Da corresponding to H2​O ).

  • Workup Validation: During the aqueous wash, the organic and aqueous layers should separate in under 60 seconds. The absence of an interfacial emulsion physically validates the complete water solubility of the T3P byproducts[5].

ExperimentalWorkflow S1 Step 1: Dissolution Substrate in EtOAc (0.05 M) to prevent oligomerization S2 Step 2: Base Addition Add DIPEA (3.0 equiv) at 0 °C S1->S2 S3 Step 3: T3P Addition Dropwise T3P (1.5 equiv, 50% in EtOAc) S2->S3 S4 Step 4: Cyclization Stir at 25-50 °C for 4-6 h (Monitor by LC-MS) S3->S4 S5 Step 5: Aqueous Workup Wash with NaHCO3 (aq) and Brine S4->S5 S6 Step 6: Isolation Dry over Na2SO4, Filter, Evaporate S5->S6 S7 S7 S6->S7

Step-by-step experimental workflow for the synthesis and isolation of 1-phenylazetidin-2-one.

Detailed Step-by-Step Methodology
  • Reaction Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-(phenylamino)propanoic acid (1.65 g, 10.0 mmol).

  • Dissolution: Add 200 mL of anhydrous Ethyl Acetate (EtOAc) to achieve a 0.05 M concentration. Stir vigorously at room temperature until the solid is completely dissolved.

  • Base Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Add N,N-Diisopropylethylamine (DIPEA) (5.2 mL, 30.0 mmol, 3.0 equiv) dropwise over 5 minutes. Stir for an additional 15 minutes to ensure complete carboxylate formation.

  • Activation: While maintaining the temperature at 0 °C, add T3P® (50 wt. % solution in EtOAc) (8.9 mL, 15.0 mmol, 1.5 equiv) dropwise via a syringe over 15 minutes. Note: Slow addition prevents localized high concentrations that could trigger oligomerization.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). If TLC indicates slow conversion after 2 hours, the mixture can be gently heated to 50 °C. Stir for a total of 4–6 hours.

  • IPC Check: Withdraw a 50 µL aliquot, dilute with 1 mL of Acetonitrile, and analyze via LC-MS. Proceed to workup only when the m/z=166.2 peak is completely consumed.

  • Quenching & Extraction: Transfer the reaction mixture to a separatory funnel. Add 100 mL of saturated aqueous NaHCO3​ to quench any unreacted T3P and neutralize the mixture. Shake vigorously and allow the layers to separate.

  • Washing: Drain the aqueous layer. Wash the organic layer with an additional 100 mL of saturated aqueous NaHCO3​ , followed by 100 mL of Brine (saturated NaCl ).

  • Isolation: Dry the organic phase over anhydrous Na2​SO4​ . Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield 1-phenylazetidin-2-one as a pale yellow to off-white solid.

References

  • Atici, E. B., & Karlığa, B. (2015). Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. Journal of Pharmaceutical Analysis, 5(6), 356-370. [Link]

  • Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048-5051. [Link]

  • Mattellone, A., et al. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). Molecules, 28(20), 7183. [Link]

  • Ferrazzano, L., et al. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent. RSC Advances, 13, 7258-7265. [Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis Protocols for N-Phenyl-β-Alanine Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide Strategic Overview & Chemical Rationale N-Phenyl-β-alanine derivatives a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Strategic Overview & Chemical Rationale

N-Phenyl-β-alanine derivatives are highly versatile bifunctional building blocks utilized extensively in the synthesis of peptidomimetics, pharmaceuticals, and advanced disperse dyes[1][2]. The conventional synthetic route relies on the aza-Michael addition of anilines to α,β-unsaturated carbonyl compounds (e.g., acrylic acid, alkyl acrylates, or acrylonitrile)[3].

The Chemical Challenge: Unlike aliphatic amines, anilines are inherently poor nucleophiles. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic π-system, significantly reducing its availability for nucleophilic attack[4]. Under conventional conductive heating, this reaction suffers from sluggish kinetics, requiring prolonged reflux times (12–48 hours) and often resulting in poor yields due to competing side reactions or thermodynamic reversibility[1]. Furthermore, controlling the selectivity between mono-adducts (secondary amines) and di-adducts (tertiary amines) is notoriously difficult[3].

The Microwave Advantage (Causality): Microwave-assisted organic synthesis (MAOS) fundamentally alters the energy transfer mechanism. Instead of relying on thermal conduction, microwave irradiation directly couples with the dipole moments of the reactants and the highly polar transition state of the aza-Michael addition[5]. Dielectric heating selectively stabilizes this intermediate, drastically lowering the activation energy barrier. This targeted energy transfer accelerates the reaction rate exponentially—reducing reaction times from hours to mere minutes—while simultaneously suppressing the formation of bis-alkylated byproducts due to steric hindrance at the newly formed secondary amine[4].

Mechanistic Pathway

Mechanism Nuc Aniline (Weak Nucleophile) MW Microwave Irradiation (Dielectric Heating) Nuc->MW Elec Acrylic Acid/Ester (Michael Acceptor) Elec->MW TS Polar Transition State (Stabilized by MW) MW->TS Activation Barrier Lowered Prod N-Phenyl-β-Alanine (Mono-adduct) TS->Prod Rapid C-N Bond Formation

Mechanistic pathway of microwave-assisted aza-Michael addition for N-phenyl-β-alanine synthesis.

Reaction Optimization & Quantitative Data

To establish a robust, self-validating protocol, the choice of catalyst and solvent must be optimized based on the electronic nature of the aniline substrate.

Catalyst Causality:

  • Acetic Acid (Neat Conditions): For neutral or slightly electron-rich anilines, performing the reaction neat (solvent-free) with a catalytic amount of acetic acid is optimal[5]. Acetic acid acts as a mild Brønsted acid, protonating the carbonyl oxygen of the Michael acceptor to increase its electrophilicity without completely protonating the weakly basic aniline, which would quench its nucleophilicity.

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): For sterically hindered or electron-deficient anilines, a strong, non-nucleophilic base like DBU is preferred. DBU facilitates the deprotonation of the amine during the transition state, driving the equilibrium forward without acting as a competing nucleophile.

Quantitative Comparison: The following table summarizes the dramatic improvements achieved via microwave irradiation compared to conventional conductive heating methods.

Reaction SystemHeating ModalityCatalystTemp (°C)TimeYield (%)Ref
Aniline + Methyl AcrylateConventional RefluxAcetic Acid8024 h45[5]
Aniline + Methyl AcrylateMicrowave (Neat)Acetic Acid20020 min95[5]
Benzylamine + AcrylateMicrowave (75 W)DBU7510 min44–80
Aniline + ChalconeMicrowave (Solvent-free)None15015 min>80[4]

Experimental Workflows

Workflow S1 Step 1: Reagent Preparation Equimolar Aniline + Acrylate Catalyst Addition (AcOH or DBU) S2 Step 2: Microwave Parameters Temp: 75-200°C Power: 75-150W Time: 10-20 mins S1->S2 S3 Step 3: In-Situ Validation Monitor Pressure/Temp Profiles Check for Exotherms S2->S3 S4 Step 4: Post-Reaction Analysis TLC (Hexane/EtOAc) LC-MS Confirmation S3->S4 S5 Step 5: Purification & Isolation Column Chromatography or Vacuum Distillation S4->S5

Self-validating experimental workflow for microwave-assisted synthesis protocols.

Step-by-Step Self-Validating Protocols

Protocol A: Neat, Acid-Catalyzed Synthesis of N-Phenyl-β-Alanine Esters

Best for: Unsubstituted or electron-rich anilines.

  • Reagent Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add aniline (1.0 mmol) and the corresponding acrylate (e.g., methyl acrylate, 1.2 mmol).

    • Causality: A slight excess of the Michael acceptor ensures complete consumption of the aniline, while the bulky nature of the resulting mono-adduct prevents unwanted di-alkylation[3][4].

  • Catalyst Addition: Add glacial acetic acid (0.1 mmol, 10 mol%). Seal the vial with a Teflon-lined crimp cap.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Set the parameters to 200 °C with dynamic power modulation (max 150 W) for 20 minutes[5].

    • Validation Checkpoint 1 (In-Situ): Monitor the real-time pressure and temperature curves on the microwave interface. A smooth asymptotic curve to 200 °C indicates stable dielectric heating. Sudden pressure spikes (>15 bar) indicate unwanted thermal polymerization of the acrylate; if observed, immediately abort the run.

  • Cooling & Quenching: Allow the system to actively cool to <40 °C using compressed air before uncapping. Dilute the crude mixture with ethyl acetate (10 mL) and wash with saturated aqueous NaHCO3 (2 × 5 mL) to neutralize the acetic acid.

  • Post-Reaction Analysis:

    • Validation Checkpoint 2 (TLC): Spot the organic layer against the starting aniline on a silica gel TLC plate (Eluent: 80:20 Hexane/Ethyl Acetate). The product should appear as a highly UV-active spot with a lower Rf value than the starting aniline.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography to isolate the pure N-phenyl-β-alanine ester.

Protocol B: DBU-Promoted Synthesis for Deactivated Anilines

Best for: Halogenated or nitro-substituted anilines.

  • Reagent Preparation: In a microwave vial, combine the deactivated aniline (1.0 mmol) and the acrylate (1.5 mmol).

  • Catalyst Addition: Add DBU (0.2 mmol, 20 mol%). Seal the vial.

  • Microwave Irradiation: Irradiate at 75 °C (constant power 75 W) for 10–15 minutes.

    • Causality: Lower temperatures are strictly required when using DBU to prevent base-catalyzed polymerization of the acrylate, while the microwave field still provides sufficient dielectric energy to overcome the activation barrier of the deactivated nucleophile.

  • Validation & Purification: Follow the same TLC and workup procedures as Protocol A.

    • Validation Checkpoint 3 (LC-MS): The presence of the mono-adduct can be rapidly confirmed via LC-MS (ESI+), identifying the [M+H]+ molecular ion peak corresponding to the target N-phenyl-β-alanine derivative[6].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-(Phenylamino)propanoic Acid Synthesis Yields

Target Audience: Researchers, Scientists, and Drug Development Professionals Subject: Troubleshooting Aza-Michael Additions for N-phenyl-β-alanine Derivatives Introduction & Mechanistic Overview 3-(Phenylamino)propanoic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Subject: Troubleshooting Aza-Michael Additions for N-phenyl-β-alanine Derivatives

Introduction & Mechanistic Overview

3-(Phenylamino)propanoic acid (commonly known as N-phenyl-β-alanine) is a highly valuable intermediate used in the synthesis of chiral therapeutics and complex heterocyclic scaffolds[1]. The most direct and atom-economical synthetic route is the Aza-Michael addition of aniline to acrylic acid or its ester derivatives.

However, this transformation is notoriously stubborn. Researchers frequently encounter poor conversion rates, competing over-alkylation (bis-addition), and substrate polymerization. As a Senior Application Scientist, my approach to optimizing this reaction relies on understanding the underlying physical organic chemistry to implement self-validating, highly controlled experimental systems.

G SM Aniline + Acrylic Acid/Acrylate RXN Aza-Michael Addition SM->RXN Catalyst / Heat POLY Polyacrylate (Polymerization) SM->POLY Radical Initiation TARGET 3-(Phenylamino)propanoic Acid (Mono-adduct) RXN->TARGET Desired Pathway BIS Bis-adduct (Over-alkylation) RXN->BIS Excess Acrylate

Reaction pathway of 3-(Phenylamino)propanoic acid synthesis and competing side reactions.

Troubleshooting Guides & FAQs

Q1: Why am I getting poor conversion rates (<30%) when reacting aniline with acrylic acid under standard thermal conditions? Causality: The fundamental issue is stereoelectronic. The lone pair of electrons on the aniline nitrogen is delocalized into the aromatic π -system, drastically reducing its nucleophilicity compared to aliphatic amines[2]. Furthermore, acrylic acid is a relatively weak Michael acceptor. Solution: You must increase the electrophilicity of the Michael acceptor via catalysis. Employing a heterogeneous Brønsted acid like Silica Sulfuric Acid (SSA) under solvent-free conditions activates the carbonyl oxygen, increasing the partial positive charge on the β -carbon. This drives the reaction to >90% yield at room temperature[3]. Alternatively, leveraging the promiscuous "Aza-Michaelase" activity of biocatalysts like Candida antarctica lipase B (CAL-B) provides excellent conversion by perfectly orienting the substrates within the enzyme pocket[2].

Q2: My GC/MS shows a significant amount of a byproduct with a mass corresponding to N,N-bis(2-carboxyethyl)aniline. How do I suppress this over-alkylation? Causality: The initial Aza-Michael addition forms a secondary amine (the mono-adduct). Because alkyl groups are electron-donating via inductive effects, this newly formed secondary amine is actually more nucleophilic than your primary aniline starting material. Consequently, it rapidly attacks a second molecule of acrylic acid[4]. Solution: Implement strict stoichiometric control. Always maintain an excess of aniline (e.g., a 1.2 : 1.0 ratio of aniline to acrylic acid) to statistically favor mono-addition[3]. Additionally, keep the reaction temperature as low as possible; elevated temperatures thermodynamically favor the bis-adduct.

Q3: The reaction mixture is becoming highly viscous, and I suspect the acrylic acid is polymerizing. How can I prevent this while still driving the Aza-Michael addition? Causality: Acrylic acid and its esters are highly susceptible to radical polymerization, which is easily initiated by heat, ambient light, or trace metal impurities in your reaction vessel. Solution: If your protocol strictly requires heating, you must add a radical inhibitor such as Butylated hydroxytoluene (BHT) or hydroquinone at 100–500 ppm. However, a more elegant and robust solution is to switch to a catalytic system that operates efficiently at room temperature—such as ionic liquid catalysis (e.g., choline-proline [Cho][Pro])[4] or SSA[3]—which eliminates the thermal initiation of radicals entirely.

Troubleshooting ISSUE Low Yield of Target Adduct C1 Poor Conversion? ISSUE->C1 C2 Over-Alkylation (Bis-adduct)? ISSUE->C2 C3 Substrate Polymerization? ISSUE->C3 S1 Add Catalyst (e.g., SSA, CAL-B) C1->S1 S2 Use Excess Aniline & Lower Temperature C2->S2 S3 Add Radical Inhibitor (e.g., BHT) C3->S3

Troubleshooting logic tree for resolving low yields in Aza-Michael additions.

Validated Experimental Protocols

To ensure a self-validating system, the following protocols incorporate built-in physical checkpoints to verify success at each stage without requiring immediate NMR analysis.

Protocol A: Solvent-Free SSA-Catalyzed Synthesis[4]

This method exploits heterogeneous catalysis to eliminate toxic solvents, prevent thermal polymerization, and simplify workup.

  • Reaction Setup: In a clean round-bottom flask, combine aniline (1.2 mmol) and the acrylic acid/acrylate derivative (1.0 mmol). The excess aniline acts as a safeguard against bis-addition.

  • Catalyst Addition: Add 100 mg of Silica Sulfuric Acid (SSA). Stir the mixture intimately at room temperature.

  • Validation Check (Monitoring): Monitor the reaction via TLC (Hexane:EtOAc). The reaction should reach completion within 0.5 to 6 hours. The disappearance of the acrylate spot validates the catalytic turnover.

  • Workup & Catalyst Recovery: Add 5 mL of Ethyl Acetate (EtOAc) to the mixture. Filter the suspension to recover the solid SSA catalyst. Self-validation: The ability to recover, wash, dry (100 °C under vacuum), and reuse the solid catalyst confirms the heterogeneous stability of the system[3].

  • Purification: Wash the organic filtrate with saturated aqueous NaHCO 3​ and brine. Dry over anhydrous Na 2​ SO 4​ and concentrate under vacuum to yield the pure mono-adduct.

Protocol B: Biocatalytic Synthesis using CAL-B[3]

This method utilizes enzyme promiscuity to achieve highly chemoselective mono-addition under mild conditions.

  • Reaction Setup: In a reaction vial, dissolve aniline (0.25 mmol) in 1 mL of methyl acrylate. Here, the acrylate acts as both the reactant and the solvent.

  • Enzyme Addition: Add 20 mg of Novozym 435 (immobilized CAL-B).

  • Incubation: Stir the mixture at 200 rpm at 60 °C for 48 hours[2].

  • Workup: Terminate the reaction by filtering off the immobilized enzyme beads. Evaporate the excess methyl acrylate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography. Self-validation: The complete absence of the bis-adduct during column elution validates the strict steric constraints and chemoselectivity of the enzyme's active site pocket.

Workflow STEP1 Mix Reactants (Aniline + Acrylate) STEP2 Add Catalyst (SSA or CAL-B) STEP1->STEP2 STEP3 Incubate (RT or 60°C) STEP2->STEP3 STEP4 Filter Catalyst (Recovery) STEP3->STEP4 STEP5 Purify Product (Extraction/Column) STEP4->STEP5

Generalized experimental workflow for catalyzed Aza-Michael addition.

Quantitative Data Summary

The table below summarizes the performance of various catalytic systems for the Aza-Michael addition of aniline to acrylates, allowing for easy comparison of reaction efficiencies.

Catalytic SystemReaction ConditionsTimeMono-adduct YieldKey AdvantageReference
Uncatalyzed (Neat) 80 °C, Solvent-free11 h~66%Baseline standard
Silica Sulfuric Acid (SSA) Room Temp, Solvent-free0.5 – 6 h>90%Reusable catalyst, zero polymerization[3]
CAL-B (Novozym 435) 60 °C, Neat Acrylate48 h~80%Exceptional chemoselectivity[2]
Ionic Liquid ([Cho][Pro]) Room Temp, Neat< 1 h>95%Ultra-fast kinetics, green solvent[4]

References

  • Guidechem. (n.d.). 3-PHENYLAMINO-PROPIONIC ACID 5652-38-0.
  • Scribd. (n.d.). Aza-Michael Reaction: Advances & Insights.
  • Gu, B., et al. (2019). Probing the Mechanism of CAL‐B‐Catalyzed aza‐Michael Addition of Aniline Compounds with Acrylates Using Mutation and Molecular Docking Simulations. ResearchGate.
  • RSC Advances. (2024). Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach.
  • Wang, Y., Yuan, Y.-Q., & Guo, S.-R. (2009). Silica Sulfuric Acid Promotes Aza-Michael Addition Reactions under Solvent-Free Condition as a Heterogeneous and Reusable Catalyst. Molecules (PMC).

Sources

Optimization

Troubleshooting low cyclization efficiency of N-phenyl-beta-alanine

Technical Support Center: Troubleshooting Guide & FAQs Topic: Optimizing the Cyclization Efficiency of N-phenyl-beta-alanine Introduction The synthesis of 2,3-dihydroquinolin-4(1H)-one (1,2,3,4-tetrahydroquinolin-4-one)...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Guide & FAQs Topic: Optimizing the Cyclization Efficiency of N-phenyl-beta-alanine

Introduction

The synthesis of 2,3-dihydroquinolin-4(1H)-one (1,2,3,4-tetrahydroquinolin-4-one) via the intramolecular cyclization of N-phenyl-beta-alanine (3-(phenylamino)propanoic acid) is a critical transformation in the development of therapeutically active quinolinone scaffolds[1]. However, researchers frequently encounter low yields, intractable black tar formation, and competing side reactions during this Friedel-Crafts acylation. As a Senior Application Scientist, I have structured this guide to address the thermodynamic and kinetic bottlenecks of this specific reaction, providing field-proven solutions to restore your experimental efficiency.

Section 1: Core Troubleshooting & Causality (FAQs)

Q1: Why is my cyclization yield so low, and why does the reaction mixture turn into a black, viscous tar? The Causality: This is the hallmark of using Polyphosphoric Acid (PPA) at excessively high temperatures (>100°C). While PPA is a classic reagent for generating the requisite acylium ion intermediate, its polymeric nature makes it highly viscous at room temperature. Researchers often overcompensate by heating the reaction to 120–150°C to improve magnetic stirring. At these elevated temperatures, the electron-rich aniline moiety undergoes severe thermal degradation and oxidative charring. The Solution: Switch to Eaton’s Reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid). Eaton's reagent provides the same dehydrating and highly acidic environment but remains a low-viscosity liquid at room temperature[2]. This allows for efficient mixing and complete conversion at much milder temperatures (70–80°C), drastically reducing thermal degradation[3].

Q2: I am observing significant formation of polymeric/oligomeric side products instead of the cyclic product. How can I shift the selectivity? The Causality: The cyclization of N-phenyl-beta-alanine involves a kinetic competition between intramolecular Friedel-Crafts acylation (forming the desired 6-membered ring) and intermolecular amidation/acylation (forming linear polyamides or dimers). Because the intermolecular reaction is bimolecular (rate ∝[Precursor]2 ) and the intramolecular reaction is unimolecular (rate ∝[Precursor] ), running the reaction at high concentrations disproportionately accelerates polymerization. The Solution: Operate under pseudo-high-dilution conditions. Maintain the substrate concentration between 0.1 M and 0.2 M. If using Eaton's reagent, the reagent itself acts as the solvent; use at least 10 to 15 volumes (mL per gram of substrate) to ensure the precursor molecules are sufficiently isolated to favor intramolecular ring closure.

Q3: Even with Eaton's reagent, my conversion stalls at 60%. What is preventing full cyclization? The Causality: Incomplete conversion in methanesulfonic acid-based systems is often due to ambient moisture quenching the highly electrophilic acylium ion back to the carboxylic acid, or due to insufficient activation time. Phosphorus pentoxide ( P2​O5​ ) is extremely hygroscopic. The Solution: Ensure the reaction is conducted under a strict inert atmosphere (Nitrogen or Argon). Additionally, verify the integrity of your Eaton's reagent; if the bottle has been opened multiple times, the P2​O5​ may have hydrolyzed, severely reducing its dehydrating capacity.

Section 2: Reagent Comparison Data

Table 1: Quantitative Comparison of Cyclization Reagents for N-phenyl-beta-alanine

Reagent SystemOperating Temp (°C)Viscosity / MixingTypical Yield (%)Primary Side Reaction
Polyphosphoric Acid (PPA) 100 - 130Very High (Poor)30 - 50Thermal charring, oxidation
Eaton's Reagent 70 - 80Low (Excellent)75 - 90Minor intermolecular dimers
SOCl2​ then AlCl3​ Reflux / 25Low (Excellent)40 - 60Chlorination of phenyl ring
Triflic Anhydride ( Tf2​O ) 0 - 25Low (Excellent)60 - 70High cost, rapid degradation

Section 3: Mechanistic & Troubleshooting Workflows

ReactionPathway A N-phenyl-beta-alanine (Precursor) B Acylium Ion Intermediate (Electrophile) A->B Acid Catalyst (Eaton's/PPA) C 2,3-dihydroquinolin-4(1H)-one (Target Product) B->C Intramolecular Friedel-Crafts (Dilute) D Intermolecular Polyamides (Side Product) B->D Intermolecular Reaction (Concentrated)

Reaction pathway of N-phenyl-beta-alanine cyclization highlighting intra- and intermolecular routes.

Troubleshooting Start Issue: Low Cyclization Yield CheckTemp 1. Check Temperature Start->CheckTemp TempHigh >90°C: Charring/Degradation Action: Lower to 70°C CheckTemp->TempHigh CheckConc 2. Check Concentration CheckTemp->CheckConc ConcHigh >0.5 M: Polymerization Action: Dilute to 0.1-0.2 M CheckConc->ConcHigh CheckReagent 3. Check Reagent CheckConc->CheckReagent ReagentPPA PPA: High Viscosity/Poor Mixing Action: Switch to Eaton's Reagent CheckReagent->ReagentPPA Success Optimal Yield Achieved CheckReagent->Success

Step-by-step troubleshooting workflow for optimizing N-phenyl-beta-alanine cyclization efficiency.

Section 4: Validated Experimental Protocol

Self-Validating Protocol: Cyclization using Eaton's Reagent This protocol is designed with built-in validation checkpoints to ensure the acylium ion is properly formed and cyclized without undergoing thermal degradation[4].

Materials:

  • N-phenyl-beta-alanine (1.0 equivalent, strictly dried under vacuum)

  • Eaton's Reagent (10–15 volumes, freshly sourced or stored under inert gas)

  • Saturated aqueous NaHCO3​ solution (for quenching)

  • Ethyl Acetate (for extraction)

Step-by-Step Methodology:

  • Preparation & Inertion: Equip a thoroughly dried round-bottom flask with a magnetic stir bar and a reflux condenser. Purge the system with Argon for 10 minutes to remove ambient moisture.

  • Reagent Addition: Introduce Eaton's Reagent (15 mL per 1.0 g of substrate) into the flask at room temperature.

    • Validation Checkpoint: The liquid should be clear, colorless to pale yellow, and easily stirrable.

  • Substrate Addition: Add the N-phenyl-beta-alanine portion-wise over 5 minutes to prevent localized clumping. Stir at room temperature for 15 minutes to ensure complete dissolution.

  • Thermal Activation: Transfer the flask to a pre-heated oil bath at 70°C.

    • Causality Note: 70°C provides sufficient thermal energy to overcome the activation barrier for the Friedel-Crafts acylation without triggering the oxidative degradation routinely seen at >100°C.

  • Reaction Monitoring: Stir the mixture for 2 to 4 hours. Monitor the disappearance of the starting material via TLC (Eluent: EtOAc/Hexane).

    • Validation Checkpoint: The solution will darken to a deep amber or red, but should NOT turn opaque black.

  • Quenching (Critical Step): Once complete, cool the flask to 0°C in an ice bath. Slowly pour the reaction mixture into a vigorously stirred beaker of crushed ice and saturated NaHCO3​ .

    • Causality Note: Eaton's reagent contains methanesulfonic acid; rapid quenching without cooling will cause a violent exothermic neutralization, potentially hydrolyzing the newly formed product or causing solvent boil-over.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the crude 2,3-dihydroquinolin-4(1H)-one. Purify via recrystallization or flash chromatography as needed.

References

  • US4412075A - Process for the preparation of quinolin-4-ones Source: Google Patents URL
  • An efficient access to the synthesis of novel 12-phenylbenzo[6,7]oxepino[3,4-b]quinolin-13(6H)-one derivatives Source: Beilstein Journals URL: [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton’s Reagent Source: MDPI URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Selection for Recrystallization of 3-(Phenylamino)propanoic Acid

This technical support guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive resource for optimizing the recrystallization of 3-(Phenylamino)propanoic acid. This doc...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive resource for optimizing the recrystallization of 3-(Phenylamino)propanoic acid. This document offers a blend of theoretical principles and practical, field-proven methodologies to address common challenges and streamline your purification process.

Frequently Asked Questions (FAQs)

Q1: What are the initial solvent considerations for recrystallizing 3-(Phenylamino)propanoic acid?

A1: 3-(Phenylamino)propanoic acid possesses both a polar carboxylic acid and a secondary amine group, as well as a nonpolar phenyl ring. This amphiphilic nature suggests that a range of solvents could be effective. The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures. Given its structure, polar solvents like water and alcohols are good starting points for investigation as the "good" solvent, while less polar organic solvents could serve as "poor" solvents or anti-solvents.

Q2: How does the zwitterionic nature of 3-(Phenylamino)propanoic acid affect solvent selection?

A2: Like other amino acids, 3-(Phenylamino)propanoic acid can exist as a zwitterion, particularly at its isoelectric point. This charge separation generally increases solubility in polar solvents like water and decreases solubility in non-polar organic solvents.[1][2] When working with organic solvents, the compound's solubility will be influenced by the extent to which the solvent can interact with both the charged and uncharged portions of the molecule. For recrystallization from organic solvents, it may be beneficial to adjust the pH away from the isoelectric point to suppress the zwitterionic form and increase solubility in moderately polar organic solvents.

Q3: Is a single-solvent or mixed-solvent system more likely to be effective?

A3: Both single-solvent and mixed-solvent systems have the potential for success. A single solvent that provides a steep solubility curve with temperature is ideal. However, for many amino acid-like compounds, finding a single solvent with the perfect solubility characteristics can be challenging. A mixed-solvent system, often comprising a "good" solvent in which the compound is highly soluble and a "poor" solvent (or anti-solvent) in which it is sparingly soluble, offers greater flexibility in fine-tuning the supersaturation required for crystallization.[3]

Q4: What are some promising starting solvents to screen for the recrystallization of 3-(Phenylamino)propanoic acid?

A4: Based on the structure of 3-(phenylamino)propanoic acid, a logical starting point for solvent screening would include:

  • High Polarity: Water

  • Medium Polarity (Protic): Ethanol, Methanol, Isopropanol

  • Medium Polarity (Aprotic): Acetone, Ethyl Acetate

  • Low Polarity: Toluene, Hexane (as potential anti-solvents)

A systematic screening of these solvents, both individually and in miscible pairs, is the most effective approach to identifying the optimal system.

Troubleshooting Guide: A Systematic Approach to Solvent Selection

This guide will walk you through common issues and a logical progression for determining the best recrystallization solvent for 3-(Phenylamino)propanoic acid.

Problem 1: The compound is highly soluble in all tested solvents at room temperature.
  • Cause: The solvents are too "good" at solvating the compound at ambient temperatures, preventing the generation of a supersaturated solution upon cooling.

  • Solution:

    • Utilize a Mixed-Solvent System: Select a solvent in which the compound is highly soluble (the "good" solvent) and pair it with a miscible anti-solvent in which the compound is insoluble. Common pairs for compounds of this nature include ethanol/water, acetone/water, or ethyl acetate/hexane.[3]

    • Procedure: Dissolve the compound in a minimal amount of the hot "good" solvent. While still hot, add the "poor" solvent dropwise until a faint, persistent cloudiness (turbidity) is observed. Add a few more drops of the hot "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Problem 2: The compound is insoluble or very poorly soluble in all tested solvents, even when hot.
  • Cause: The solvents are too "poor" and lack the necessary solvating power to dissolve the compound.

  • Solution:

    • Increase Solvent Polarity: Move to more polar solvents. If you started with ethyl acetate, try acetone or an alcohol. Water is often a good solvent for amino acid-like compounds.[1][4]

    • pH Adjustment: If using an aqueous or alcoholic system, consider a slight pH adjustment. Adding a small amount of acid or base can shift the equilibrium away from the less soluble zwitterionic form, potentially increasing solubility in the hot solvent. Be aware that this can affect the final product's form (e.g., as a salt).

    • High-Boiling Point Solvents: Solvents with higher boiling points, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), can be effective for highly insoluble compounds. However, their high boiling points can make them difficult to remove from the final crystals.

Problem 3: The compound "oils out" instead of forming crystals upon cooling.
  • Cause: The solution becomes supersaturated at a temperature above the melting point of the solid form of the compound in that particular solvent system. This can also be caused by a very high concentration of the solute or the presence of impurities that depress the melting point.

  • Solution:

    • Use a Larger Volume of Solvent: The solution may be too concentrated. Add more of the hot solvent to decrease the saturation point.

    • Slower Cooling: Allow the solution to cool more slowly to room temperature before any induced cooling (like an ice bath). Insulating the flask can help.

    • Change the Solvent System: Select a solvent with a lower boiling point. Alternatively, in a mixed-solvent system, use a higher proportion of the "poor" solvent to induce crystallization at a higher temperature.

    • Seed Crystals: If you have a small amount of pure crystalline material, adding a seed crystal to the cooled, supersaturated solution can induce crystallization.

Problem 4: No crystals form even after the solution has cooled completely.
  • Cause: The solution is not sufficiently supersaturated at the lower temperature.

  • Solution:

    • Reduce the Volume of Solvent: The most common reason for crystallization failure is using too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

      • Seeding: Add a small seed crystal of the pure compound.

    • Add an Anti-Solvent: If you are using a single solvent, you can try adding a miscible anti-solvent dropwise to the cooled solution to decrease the solubility of your compound.

    • Extended Cooling: Place the solution in a colder environment, such as a refrigerator or freezer, for an extended period.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening
  • Place approximately 20-30 mg of your crude 3-(phenylamino)propanoic acid into several small test tubes.

  • To each test tube, add a different solvent (e.g., water, ethanol, ethyl acetate, acetone) dropwise at room temperature, swirling after each addition, up to about 1 mL. Note the solubility at room temperature.

  • For solvents in which the compound was insoluble or sparingly soluble at room temperature, gently heat the test tube in a warm water or sand bath.

  • If the compound dissolves in the hot solvent, it is a potential candidate.

  • Allow the hot solutions to cool slowly to room temperature, and then place them in an ice bath.

  • Observe which solvent yields a good crop of well-formed crystals.

Protocol 2: General Recrystallization Procedure (Single Solvent)
  • Place the crude 3-(phenylamino)propanoic acid in an Erlenmeyer flask.

  • Add the chosen solvent in small portions while heating the flask on a hot plate.

  • Continue adding the hot solvent until the compound just dissolves completely.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Cover the flask and allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold solvent.

  • Dry the purified crystals.

Data Presentation

Table 1: Hypothetical Solubility Screening Results for 3-(Phenylamino)propanoic Acid

SolventSolubility at 25°CSolubility at Boiling PointObservations upon Cooling
WaterSoluble (4.1 g/L)Very SolubleSlow cooling yields fine needles
EthanolSparingly SolubleSolubleGood crystal formation
MethanolSparingly SolubleSolubleSmall crystals form
AcetoneSlightly SolubleSolubleOiled out initially, then solidified
Ethyl AcetateInsolubleSparingly SolublePoor recovery
TolueneInsolubleInsolubleNot a suitable single solvent
HexaneInsolubleInsolubleNot a suitable single solvent

Note: This table is illustrative. Actual results must be determined experimentally.

Visualizations

Solvent Selection Workflow

Solvent_Selection_Workflow cluster_results Evaluate Outcomes cluster_actions Refine Strategy start Start: Crude 3-(Phenylamino)propanoic acid solubility_test Small-Scale Solubility Test (Water, Ethanol, Acetone, EtOAc) start->solubility_test hot_test Heat Insoluble Samples solubility_test->hot_test soluble_cold Soluble at Room Temp solubility_test->soluble_cold cool_test Cool Hot Solutions hot_test->cool_test insoluble Insoluble Even When Hot hot_test->insoluble good_single Good Crystals Form (Soluble Hot, Insoluble Cold) cool_test->good_single oils_out Compound Oils Out cool_test->oils_out no_crystals No Crystals Form cool_test->no_crystals proceed_recyrst Proceed with Single Solvent Recrystallization good_single->proceed_recyrst adjust_cooling Adjust Cooling Rate or Solvent Volume oils_out->adjust_cooling reduce_solvent Reduce Solvent Volume or Induce Crystallization no_crystals->reduce_solvent try_stronger Try More Polar Solvent (e.g., Water, Alcohols) insoluble->try_stronger try_mixed Use Mixed-Solvent System (e.g., EtOH/Water, EtOAc/Hexane) soluble_cold->try_mixed end_point End: Purified Crystals proceed_recyrst->end_point adjust_cooling->end_point reduce_solvent->end_point try_stronger->solubility_test Re-screen try_mixed->end_point

Caption: Workflow for systematic solvent selection.

Troubleshooting Decision Tree

Troubleshooting_Recrystallization start Recrystallization Attempted issue What is the issue? start->issue no_xtals No Crystals Form issue->no_xtals No Crystals oiling Compound Oils Out issue->oiling Oiling Out low_yield Low Yield issue->low_yield Low Yield impure Product is Impure issue->impure Impure Product cause_no_xtals Cause: Too much solvent? no_xtals->cause_no_xtals cause_oiling Cause: Cooling too fast? Solution too concentrated? oiling->cause_oiling cause_low_yield Cause: Too much solvent? Compound soluble in cold solvent? low_yield->cause_low_yield cause_impure Cause: Co-crystallization of impurities? Crystallization too rapid? impure->cause_impure sol_no_xtals Solution: - Evaporate excess solvent - Scratch flask or add seed crystal - Add anti-solvent cause_no_xtals->sol_no_xtals sol_oiling Solution: - Slow down cooling rate - Use more solvent - Change to lower boiling solvent cause_oiling->sol_oiling sol_low_yield Solution: - Reduce initial solvent volume - Cool for longer/colder - Recover from mother liquor cause_low_yield->sol_low_yield sol_impure Solution: - Rescreen for a more selective solvent - Slow down cooling - Pre-purify by another method cause_impure->sol_impure

Caption: Decision tree for troubleshooting common recrystallization problems.

References

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • Reddit. (2019, October 18). Recrystallization solvent for boc-L-Phenylalanine. r/Chempros. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). New experimental melting properties as access for predicting amino-acid solubility. Retrieved from [Link]

  • Unknown. (n.d.). recrystallization.pdf. Retrieved from [Link]

  • ACS Publications. (2024, November 11). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach. Retrieved from [Link]

Sources

Optimization

Minimizing side reactions during the Michael addition of aniline to acrylic acid

Welcome to our dedicated technical support guide for researchers, chemists, and process development professionals engaged in the Michael addition of aniline to acrylic acid to synthesize 3-(phenylamino)propanoic acid. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for researchers, chemists, and process development professionals engaged in the Michael addition of aniline to acrylic acid to synthesize 3-(phenylamino)propanoic acid. This guide is designed to provide in-depth, field-proven insights to help you navigate and troubleshoot this important reaction, with a focus on minimizing common side reactions and maximizing the yield and purity of your desired product.

Introduction: The Synthetic Challenge

The aza-Michael addition of aniline to acrylic acid is a cornerstone reaction for the synthesis of β-amino acids, which are valuable precursors in pharmaceutical development. While seemingly straightforward, this reaction is often plagued by competing side reactions that can significantly reduce the yield and complicate purification. This guide provides a structured, question-and-answer approach to address the most common challenges encountered in the laboratory.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Problem 1: My reaction mixture is turning into a solid mass or a viscous polymer.

Q: I'm observing significant polymerization of my acrylic acid, leading to low yields of the desired product. What is causing this and how can I prevent it?

A: This is a very common issue. Acrylic acid is highly susceptible to free-radical polymerization, especially at elevated temperatures.[1][2][3] This unintended polymerization can rapidly consume your starting material and result in a difficult-to-handle reaction mass.

Root Cause Analysis:

  • Thermal Initiation: Heating the reaction mixture can generate free radicals, initiating the polymerization of acrylic acid. Temperatures above 45°C significantly increase this risk.[1][3]

  • Absence of Inhibitors: Commercial acrylic acid is often supplied with a polymerization inhibitor, such as hydroquinone monomethyl ether (MQ). If this inhibitor is removed or its concentration is too low, polymerization is more likely to occur.[1]

Solutions & Protocols:

  • Strict Temperature Control: Maintain a reaction temperature below 45°C. For many aza-Michael additions, lower temperatures (even room temperature) are sufficient, though the reaction may be slower.[4]

  • Use of Polymerization Inhibitors: Ensure your acrylic acid contains an appropriate inhibitor. If not, consider adding a radical inhibitor like MQ at a concentration of 0.02% by mass.[1]

Experimental Protocol: Inhibitor Addition

  • Before starting the reaction, add hydroquinone monomethyl ether (MQ) to the acrylic acid to a final concentration of 200 ppm (0.02% w/w).

  • Gently stir the mixture until the inhibitor is fully dissolved.

  • Proceed with the addition of aniline and any catalyst or solvent as per your primary protocol.

Problem 2: I am isolating a significant amount of a higher molecular weight product consistent with a bis-adduct.

Q: My analysis shows the formation of a product with a mass corresponding to the addition of two molecules of acrylic acid to one molecule of aniline. How can I favor the formation of the mono-adduct?

A: This side reaction is the double Michael addition, where the secondary amine of the desired product, 3-(phenylamino)propanoic acid, acts as a nucleophile and attacks a second molecule of acrylic acid. This is a common issue when dealing with primary amines in Michael additions.[5]

Root Cause Analysis:

  • Stoichiometry: An excess of acrylic acid in the reaction mixture increases the probability of the second addition.

  • Reaction Time and Temperature: Prolonged reaction times and higher temperatures can provide the necessary energy and opportunity for the slower second addition to occur.

Solutions & Protocols:

  • Control Stoichiometry: Use a stoichiometric ratio of aniline to acrylic acid or a slight excess of aniline. This will ensure that acrylic acid is the limiting reagent, minimizing the chance for a second addition.

  • Optimize Reaction Time: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC, or NMR). Quench the reaction once the formation of the mono-adduct is maximized and before significant amounts of the bis-adduct appear.

  • Solvent Selection: The choice of solvent can influence selectivity. In some cases, highly polar protic solvents like water or fluorinated alcohols have been shown to favor mono-addition of anilines to Michael acceptors.[6]

Troubleshooting Workflow: Minimizing Double Michael Addition

start High Bis-Adduct Formation Observed stoich Adjust Stoichiometry: Use 1:1 or slight excess of aniline start->stoich time Monitor Reaction Progress: Quench at optimal mono-adduct yield stoich->time solvent Consider Solvent Change: Explore polar protic solvents (e.g., water, TFE) time->solvent temp Lower Reaction Temperature solvent->temp end Mono-Adduct Yield Optimized temp->end

Caption: Workflow for troubleshooting double Michael addition.

Problem 3: I am observing the formation of acrylanilide, especially at higher temperatures.

Q: My product mixture contains a significant amount of N-phenylacrylamide. What reaction conditions favor this amide formation, and how can I avoid it?

A: The formation of acrylanilide is a result of a direct condensation reaction between the carboxylic acid group of acrylic acid and the amino group of aniline. This is a competing reaction pathway to the desired Michael addition.

Root Cause Analysis:

  • High Temperatures: Conditions that favor dehydration, such as high temperatures, can promote amide bond formation.

  • Activating Agents: The presence of any inadvertent activating agents for the carboxylic acid can also lead to amide formation. While less common without specific reagents, certain catalysts or impurities could facilitate this side reaction.[7][8][9]

Solutions & Protocols:

  • Maintain Low Reaction Temperatures: As with polymerization, keeping the reaction temperature low is crucial. Amide formation is generally more energetically demanding than the Michael addition and is less favored at lower temperatures.

  • Avoid Dehydrating Conditions: Do not use any dehydrating agents unless your goal is amide synthesis.

  • Catalyst Choice: The choice of catalyst can be critical. While some Lewis acids can catalyze Michael additions, they can also promote amide formation.[10] A basic catalyst or catalyst-free conditions might be more suitable to avoid this side reaction.

Reaction Pathway Diagram

reactants Aniline + Acrylic Acid michael_product Desired Product: 3-(phenylamino)propanoic acid reactants->michael_product Michael Addition (Low Temp) amide_product Side Product: Acrylanilide reactants->amide_product Amide Formation (High Temp) polymer_product Side Product: Poly(acrylic acid) reactants->polymer_product Polymerization (High Temp, No Inhibitor) bis_adduct Side Product: Double Michael Adduct michael_product->bis_adduct Second Michael Addition (Excess Acrylic Acid)

Caption: Competing reaction pathways in the synthesis of 3-(phenylamino)propanoic acid.

Problem 4: My reaction is very slow or not proceeding at all under mild conditions.

Q: I am trying to avoid side reactions by running the reaction at room temperature without a catalyst, but the conversion is very low. How can I improve the reaction rate without promoting side reactions?

A: Aniline is a relatively weak nucleophile, and its addition to acrylic acid can be slow without any activation.[11] Finding a balance between a reasonable reaction rate and minimizing side reactions is key.

Solutions & Protocols:

  • Solvent-Assisted Reaction: As mentioned, certain solvents can promote the reaction. Polar protic solvents, particularly fluorinated alcohols like hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE), can activate the Michael acceptor towards nucleophilic attack by aniline without the need for an external catalyst.[6][11]

  • Catalysis:

    • Base Catalysis: A mild organic base, such as a tertiary amine, can be used to deprotonate the carboxylic acid, which may influence the reaction. However, care must be taken as strong bases can promote polymerization.[12]

    • Lewis Acid Catalysis: A Lewis acid can activate the acrylic acid, making it more electrophilic. Silica-supported aluminum chloride has been shown to be an effective catalyst for the Michael addition of anilines to acrylates under solvent-free conditions at moderate temperatures (e.g., 60°C).[10]

    • Enzymatic Catalysis: Lipases, such as Pseudomonas stutzeri lipase, have been shown to catalyze the aza-Michael addition of amines to acrylates under mild conditions.[13]

Data Summary: Influence of Reaction Parameters

ParameterEffect on Main ReactionRisk of Side ReactionsRecommendations
Temperature Increased ratePolymerization, Amide Formation, Double AdditionMaintain < 45°C; optimize for rate vs. purity
Catalyst Can increase rate significantlyDependent on catalyst; can promote side reactionsScreen mild Lewis acids or bases; consider enzymatic or solvent-assisted catalysis
Solvent Can enhance rate and selectivityCan affect nucleophilicity and electrophilicityPolar protic solvents (water, TFE, HFIP) may be beneficial[6][11]
Stoichiometry ---Excess acrylic acid leads to double additionUse 1:1 ratio or slight excess of aniline
Inhibitor No direct effectAbsence increases risk of polymerizationEnsure presence of a radical inhibitor (e.g., MQ)[1]

General Experimental Protocol for Minimizing Side Reactions

This protocol provides a starting point for the Michael addition of aniline to acrylic acid, with considerations for minimizing the common side reactions discussed.

Materials:

  • Aniline (freshly distilled if necessary)

  • Acrylic acid (containing a polymerization inhibitor, e.g., 200 ppm MQ)

  • Solvent (e.g., water, trifluoroethanol, or solvent-free)

  • Catalyst (optional, e.g., silica-supported aluminum chloride)

Procedure:

  • Preparation: To a round-bottom flask equipped with a magnetic stirrer, add acrylic acid (1.0 eq.). If running the reaction in a solvent, add the solvent at this stage.

  • Inhibitor Check: Confirm the presence of a polymerization inhibitor in the acrylic acid.

  • Addition of Aniline: Slowly add aniline (1.0-1.1 eq.) to the reaction mixture at room temperature with stirring.

  • Catalyst Addition (if applicable): If using a catalyst, add it to the mixture. For example, silica-supported aluminum chloride can be added for solvent-free conditions.[10]

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 40°C).

  • Monitoring: Monitor the progress of the reaction by TLC or another suitable analytical method.

  • Work-up: Once the reaction has reached the desired conversion, proceed with the appropriate work-up. This may involve quenching the reaction, extraction, and purification of the product, 3-(phenylamino)propanoic acid. Purification may involve filtration to remove solid catalysts, followed by crystallization or chromatography.[4][14]

References

  • Fujita, M., Iizuka, Y., & Miyake, A. (2017). Thermal and kinetic analyses on Michael addition reaction of acrylic acid. Journal of Thermal Analysis and Calorimetry, 128, 123-129. [Link]

  • Balland, V., Le Roux, C., & Dubac, J. (2018). Solvent effects in the aza-Michael addition of anilines. Comptes Rendus Chimie, 21(6), 633-638. [Link]

  • Fujita, M., Iizuka, Y., & Miyake, A. (2016). Thermal and kinetic analyses on Michael addition reaction of acrylic acid. R Discovery. [Link]

  • Steunenberg, P., Sijm, M., Zuilhof, H., Sanders, J. P. M., Scott, E. L., & Franssen, M. C. R. (2013). Lipase-Catalyzed Aza-Michael Reaction on Acrylate Derivatives. The Journal of Organic Chemistry, 78(8), 3656-3664. [Link]

  • Gody, G., Maschke, S., & Perrier, S. (2014). Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Polymer Chemistry, 5(16), 4743-4754. [Link]

  • Saidi, M. R., Pourshojaei, Y., & Aryanasab, F. (2009). Highly Efficient Michael Addition Reaction of Amines Catalyzed by Silica-Supported Aluminum Chloride. Synthetic Communications, 39(7), 1109-1119. [Link]

  • Fujita, M., Iizuka, Y., & Miyake, A. (2016). Thermal and kinetic analyses on Michael addition reaction of acrylic acid. ResearchGate. [Link]

  • Dagousset, G., Le Roux, C., & Dubac, J. (2015). Benefits of a Dual Chemical and Physical Activation: Direct aza-Michael Addition of Anilines Promoted by Solvent Effect under High Pressure. The Journal of Organic Chemistry, 80(21), 10641-10647. [Link]

  • Kruse, F., & Meier, M. A. R. (2020). Step-growth polymerisation of alkyl acrylates via concomitant oxa-Michael and transesterification reactions. Polymer Chemistry, 11(45), 7171-7177. [Link]

  • Fujita, M., Iizuka, Y., & Miyake, A. (2016). Thermal and kinetic analyses on Michael addition reaction of acrylic acid. Semantic Scholar. [Link]

  • Verardo, G., Giumanini, A. G., & Strazzolini, P. (2002). Formation of Acrylanilides, Acrylamides, and Amides Directly from Carboxylic Acids Using Thionyl Chloride in Dimethylacetamide in the Absence of Bases. ResearchGate. [Link]

  • Tiritiris, I., & Thomas, F. G. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1944-1953. [Link]

  • Um, I. H., & Kim, E. Y. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Monatshefte für Chemie - Chemical Monthly, 145, 339-346. [Link]

  • Unknown. (n.d.). A). Effect of reaction time and temperature on the aza‐Michael addition... ResearchGate. [Link]

  • Perez-Picaso, L., et al. (2023). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. MDPI. [Link]

  • Ashenhurst, J. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Unknown. (n.d.). Michael addition curing coating system containing adhesion promoter.
  • Unknown. (n.d.). Michael addition reaction. Wikipedia. [Link]

  • Unknown. (n.d.). Michael addition reaction of PTEA with aniline in protic and aprotic solvents. ResearchGate. [Link]

  • Cini, E., et al. (2009). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 14(12), 5178-5187. [Link]

  • Unknown. (n.d.). Acrylic acid amides.
  • Unknown. (2020, April 7). Michael Addition Reaction Mechanism. Chemistry Steps. [Link]

  • Unknown. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Unknown. (n.d.). Michael Addition. Organic Chemistry Portal. [Link]

  • Hjelm, J. (2015). Catalytic amide formation from non-activated carboxylic acids and amines. Diva-Portal.org. [Link]

  • Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 15000-15018. [Link]

  • The Organic Chemistry Tutor. (2018, May 10). Michael Addition Reaction Mechanism. YouTube. [Link]

  • Unknown. (n.d.). Calculated results of aza‐Michael addition of aniline to methyl... ResearchGate. [Link]

  • Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate. [Link]

  • Ghys, T., et al. (2016). Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. The Journal of Organic Chemistry, 81(24), 12389-12401. [Link]

  • Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. PubMed. [Link]

  • Unknown. (n.d.). Catalyzed Double Michael Addition of Anilines to Vinyl Sulfone. ResearchGate. [Link]

  • Unknown. (n.d.). PREPARATION OF A β 2 -AMINO ACID WITH THE AUXILIARY DIOZ. Organic Syntheses Procedure. [Link]

  • Unknown. (2018, August 30). What's the reaction condititon between secondary amine and acrylic acid?. ResearchGate. [Link]

  • Unknown. (n.d.). Synthesis of 3-phenyl-3-(phenylthio)propionic acid. PrepChem.com. [Link]

  • Jakkampudi, S., et al. (2018). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 14, 2529-2575. [Link]

  • Nakano, D., et al. (2022). Efficient Monoalkylation of Anilines with Chalcones using Microwave-Assisted aza-Michael Addition. Letters in Organic Chemistry, 19(8), 646-651. [Link]

  • Ladona, M. G., et al. (1999). Biotransformation and clearance of 3-(phenylamino)propane-1,2-diol, a compound present in samples related to toxic oil syndrome, in C57BL/6 and A/J mice. PubMed. [Link]

  • Li, H., et al. (2007). Intermolecular Cross-Double-Michael Addition between Nitro and Carbonyl Activated Olefins as a New Approach in C−C Bond Formation. Organic Letters, 9(22), 4463-4466. [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Enantioselectivity in Chiral 3-(Phenylamino)propanoic Acid Derivatives

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the asymmetric synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the asymmetric synthesis of chiral 3-(phenylamino)propanoic acid derivatives (also known as N -phenyl- β -alanine derivatives).

The most direct and atom-economical route to these building blocks is the asymmetric aza-Michael addition of anilines to α,β -unsaturated carbonyls (acrylates). However, achieving high enantiomeric excess (ee) is notoriously difficult due to competing background reactions, catalyst poisoning, and the inherent reversibility of the carbon-nitrogen bond formation. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to help you achieve >90% ee in your workflows.

I. Diagnostic Decision Tree

Before altering your experimental protocol, use the diagnostic flowchart below to isolate the root cause of poor stereocontrol in your aza-Michael workflow.

TroubleshootingTree Start Issue: Low ee% (<80%) in Aza-Michael Addition CheckSubstrate Using electron-rich or simple aniline? Start->CheckSubstrate CheckTime Does ee% degrade over extended time? CheckSubstrate->CheckTime No Sol1 Action: Suppress background reaction. Lower Temp or use Amine-Salt. CheckSubstrate->Sol1 Yes Sol2 Action: Prevent Retro-Michael. Quench early or trap product. CheckTime->Sol2 Yes Sol3 Action: Optimize H-Bonding. Switch to Toluene + Squaramide. CheckTime->Sol3 No

Diagnostic flowchart for resolving low enantioselectivity in aza-Michael additions.

II. Troubleshooting FAQs: Mechanistic Causality

Q1: Why is my enantiomeric excess (ee) stalling below 50% when synthesizing 3-(phenylamino)propanoic acid using simple aniline, whereas substituted anilines yield >90% ee? Causality: The nucleophilicity of the Michael donor is a double-edged sword. Simple aniline is highly nucleophilic. In metal-catalyzed systems (like chiral Pd-aqua complexes), highly nucleophilic amines competitively coordinate to the Lewis acid metal center, displacing the chiral ligand or poisoning the catalyst entirely. This forces the reaction through an uncatalyzed, racemic background pathway. Conversely, electron-deficient anilines (e.g., p -CF 3​ -aniline) are less nucleophilic; they do not poison the catalyst, allowing the chiral environment to dictate stereochemistry, yielding up to 98% ee ()[1]. Solution: If you must use simple aniline, transition to a bifunctional hydrogen-bonding organocatalyst (e.g., a chiral squaramide) that does not rely on Lewis acidic metal centers, or utilize an amine-salt control strategy to buffer the nucleophilicity[1][2].

Q2: I observe a gradual decrease in ee% over extended reaction times. What is causing this erosion of chirality? Causality: The aza-Michael addition is inherently reversible (the retro-Michael reaction). The forward C-N bond formation is under kinetic control, heavily influenced by your chiral catalyst. However, if the reaction is left stirring after full conversion, thermodynamic equilibration takes over. The chiral product eliminates back into the achiral aniline and acrylate, which then recombine without catalyst influence, leading to a racemic mixture. Solution: Monitor the reaction strictly. Once maximum conversion is reached, quench the reaction immediately by dropping the temperature and adding a dilute acid to protonate the secondary amine. Alternatively, trap the product in situ using a Boc-anhydride additive to permanently prevent the retro-Michael elimination.

Q3: How does solvent choice impact the stereocontrol in this specific reaction? Causality: Solvents dictate the tightness of the transition state. If you are using hydrogen-bonding organocatalysts (like thioureas or squaramides), protic solvents (like methanol) will competitively hydrogen-bond with your catalyst and substrates, destroying the highly ordered transition state required for enantioselectivity ()[2]. Solution: Non-polar solvents like toluene are strictly preferred to maximize catalyst-substrate hydrogen bonding. However, for highly sterically hindered substrates where conversion in toluene is poor, using a fluorinated solvent like hexafluoroisopropanol (HFIP) can provide dual physical and chemical activation. HFIP stabilizes the zwitterionic transition state without entirely disrupting the chiral pocket ()[3].

III. Quantitative Data Summary

The following table summarizes the causal relationship between reaction conditions and enantiomeric outcomes for the synthesis of 3-(phenylamino)propanoic acid derivatives.

Catalyst SystemSubstrate (Amine)SolventTemp (°C)Yield (%)ee (%)Mechanistic Causality
None (Achiral Base) AnilineToluene25950Fast background reaction; establishes racemic baseline.
Chiral Pd-aqua complex p -CF 3​ -AnilineTHF259298Electron-deficient amine prevents Lewis acid poisoning[1].
Chiral Pd-aqua complex AnilineToluene25852High nucleophilicity strongly coordinates and poisons metal center[1].
Chiral Squaramide AnilineToluene-208995Tight H-bonding network; low temp suppresses retro-Michael[2].
Chiral Squaramide AnilineMeOH254015Protic solvent competitively disrupts catalyst-substrate H-bonding.
IV. Self-Validating Experimental Protocol

Procedure: Enantioselective Organocatalytic Aza-Michael Addition To ensure scientific integrity, this protocol is designed as a self-validating system. You must establish a racemic baseline before attempting the asymmetric synthesis to guarantee your analytical methods (Chiral HPLC) can actually resolve the enantiomers.

Phase 1: System Validation (Racemic Baseline)

  • In a 10 mL round-bottom flask, dissolve methyl acrylate (1.0 mmol) and aniline (1.1 mmol) in 2.0 mL of Toluene.

  • Add 10 mol% of an achiral base (e.g., DBU). Stir at room temperature for 4 hours.

  • Quench with 1N HCl, extract with EtOAc, and concentrate.

  • Run the crude product through Chiral HPLC to establish the exact retention times for both the (R) and (S) enantiomers of the 3-(phenylamino)propanoate derivative.

Phase 2: Asymmetric Synthesis

  • Preparation: Flame-dry a Schlenk tube and backfill with N 2​ . Add 5 mol% of the chiral bifunctional squaramide catalyst.

  • Solvent & Acceptor: Inject 2.0 mL of anhydrous Toluene (dried over 3Å molecular sieves) and 1.0 mmol of the Michael acceptor (e.g., methyl acrylate). Cool the system to -20 °C using a cryocooler. Cooling prior to donor addition suppresses the uncatalyzed background reaction.

  • Donor Addition: Dissolve 1.1 mmol of aniline in 0.5 mL of anhydrous Toluene. Add this solution dropwise over 30 minutes via a syringe pump. Slow addition prevents local high concentrations of aniline that could trigger racemic product formation.

  • Orthogonal Monitoring: Monitor the reaction via TLC. Concurrently, take 50 μ L aliquots every 4 hours, evaporate, and use 1 H-NMR to calculate precise conversion rates independent of HPLC.

  • Kinetic Quenching: Once NMR confirms >90% conversion, immediately quench the reaction at -20 °C by adding 1.0 mL of cold 1N HCl. This protonates the product, instantly halting any retro-Michael reversibility.

  • Isolation & Analysis: Extract the aqueous layer with EtOAc (3 x 5 mL). Dry over Na 2​ SO 4​ , concentrate under reduced pressure, and purify via flash chromatography. Determine the ee% using the Chiral HPLC method validated in Phase 1.

V. Mechanistic Activation Pathway

Understanding the transition state is critical for troubleshooting. The diagram below illustrates how a bifunctional organocatalyst simultaneously activates both substrates, creating the highly ordered chiral pocket necessary for high ee%.

MechanisticPathway Cat Chiral Catalyst (Squaramide) TS Highly Ordered Transition State Cat->TS H-Bond Activation Acceptor Michael Acceptor (Acrylate) Acceptor->TS LUMO Lowering Donor Michael Donor (Aniline) Donor->TS Nucleophilic Attack Product Chiral 3-(Phenylamino) propanoate TS->Product C-N Bond Formation

Mechanistic activation pathway for the enantioselective aza-Michael addition.

VI. References
  • Title: Amine-Salt-Controlled, Catalytic Asymmetric Conjugate Addition of Various Amines and Asymmetric Protonation Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides Source: Beilstein Journal of Organic Chemistry / ResearchGate URL: [Link]

  • Title: Benefits of a Dual Chemical and Physical Activation: Direct Aza-Michael Addition of Anilines Promoted by Solvent Effect under High Pressure Source: Green Chemistry / ResearchGate URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Polymerization of N-Phenyl-β-Alanine Monomers

Welcome to the Technical Support Center for polypeptoid synthesis. The polymerization of N-substituted β-alanine monomers—specifically via the ring-opening polymerization (ROP) of N-phenyl-β-alanine N-carboxyanhydrides (...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for polypeptoid synthesis. The polymerization of N-substituted β-alanine monomers—specifically via the ring-opening polymerization (ROP) of N-phenyl-β-alanine N-carboxyanhydrides (β-NNCAs)—presents unique kinetic and thermodynamic challenges.

Unlike conventional α-amino acid NCAs, the extra methylene unit in the β-alanine backbone, combined with the extreme steric bulk of the N-phenyl substituent, significantly alters the propagation kinetics. This guide provides drug development professionals and polymer chemists with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to achieve controlled, living polymerization.

Part 1: Diagnostic Workflow

When your polymerization stalls or yields high-dispersity oligomers, follow this diagnostic logic to isolate the failure point.

G Start Polymerization Rate Too Slow/Stalled CheckSolvent Check Solvent Polarity Start->CheckSolvent SolventPolar Is solvent highly polar (e.g., DMF, NMP)? CheckSolvent->SolventPolar ChangeSolvent Switch to DMF/NMP to stabilize transition state SolventPolar->ChangeSolvent No CheckInitiator Evaluate Initiator Nucleophilicity SolventPolar->CheckInitiator Yes InitiatorType Using unhindered primary amine? CheckInitiator->InitiatorType ChangeInitiator Switch to Benzylamine or n-Butylamine InitiatorType->ChangeInitiator No CheckPurity Verify Monomer Purity (Absence of HCl/H2O) InitiatorType->CheckPurity Yes Purify Recrystallize NCA Store in Glovebox CheckPurity->Purify

Workflow for diagnosing and resolving sluggish β-NNCA polymerization rates.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: Why is the polymerization rate of N-phenyl-β-alanine NCA significantly slower than N-alkyl-α-NCAs?

The Causality: The sluggish kinetics are a direct result of severe steric hindrance. In β-NNCAs, the nucleophilic attack by the propagating chain end must occur at the C5 carbonyl of the monomer. The bulky N-phenyl group creates a massive steric shield around this electrophilic center. Furthermore, the sp2-like character of the nitrogen (due to conjugation with the phenyl ring) reduces the nucleophilicity of the propagating secondary amine chain end once the ring opens [1].

Q2: How do I choose the right initiator to accelerate ROP without losing living character?

The Causality: You must strictly enforce the Normal Amine Mechanism (NAM) over the Activated Monomer Mechanism (AMM) . If you use a secondary amine or a hindered base, the initiator will act as a base rather than a nucleophile, deprotonating the NCA and triggering the AMM pathway. This leads to uncontrolled initiation, broad dispersity, and premature termination. To maintain a controlled rate and living character, use a highly nucleophilic, unhindered primary amine like benzylamine or n-butylamine [1].

Q3: What solvent system maximizes propagation kinetics while maintaining polymer solubility?

The Causality: Solvent polarity directly dictates both the stabilization of the ROP transition state and the solubility of the resulting poly(β-peptoid).

  • THF: While monomers may consume within 48 hours in THF, the growing poly(N-phenyl-β-peptoid) chains rapidly become insoluble, precipitating out of solution and stalling the degree of polymerization (DP) at ~3 [2].

  • DMF or NMP: These highly polar, aprotic solvents keep the rigid poly(β-peptoid) backbone solvated and stabilize the polar transition state during C5 nucleophilic attack. Expect complete conversion to take ~3 days, but it will yield the targeted molecular weights [2].

Mechanism Monomer N-phenyl-β-alanine NCA (Sterically Hindered) NAM Normal Amine Mechanism (NAM) Nucleophilic attack at C5 Monomer->NAM Unhindered Amine AMM Activated Monomer Mechanism (AMM) Deprotonation (Side Reaction) Monomer->AMM Basic/Hindered Amine Initiator Primary Amine Initiator (Nucleophile) Initiator->NAM Intermediate Carbamic Acid Intermediate (Unstable) NAM->Intermediate DeadEnd Uncontrolled Oligomers Broad Dispersity AMM->DeadEnd Decarboxylation -CO2 Release Intermediate->Decarboxylation Polymer Living Poly(N-phenyl-β-peptoid) Controlled DP Decarboxylation->Polymer

Mechanistic pathways in the ring-opening polymerization of N-phenyl-β-alanine NCA.

Part 3: Quantitative Kinetic Data

Use the following benchmark data to set expectations for your experimental design.

SolventInitiatorTemp (°C)Time to >95% Conv.Expected DPMechanistic Outcome
DMF Benzylamine2572 hours20–50Optimal living character; polymer remains soluble.
NMP Benzylamine2572 hours20–50Excellent alternative to DMF; high conversion [2].
THF Benzylamine2548 hours< 5Premature precipitation; reaction dies at oligomer stage [2].
DMF Diisopropylamine25StalledN/AAMM pathway dominates; dead chains.
DMF Water (Trace)25UnpredictableVariableBroad dispersity; water acts as uncontrolled initiator.

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol relies on Fourier Transform Infrared Spectroscopy (FT-IR) as a self-validating feedback loop.

Materials Required:

  • N-phenyl-β-alanine NCA (Purified via 3x recrystallization in THF/hexane, stored at -20°C in a glovebox).

  • Anhydrous DMF (Distilled over CaH₂, degassed).

  • Benzylamine (Distilled under vacuum).

Step-by-Step Methodology:

  • Glassware Preparation: Flame-dry a Schlenk flask under high vacuum. Transfer the flask to an argon-filled glovebox.

  • Monomer Solvation: Inside the glovebox, dissolve 500 mg of N-phenyl-β-alanine NCA in 5.0 mL of anhydrous DMF (0.5 M concentration). Stir until completely homogeneous.

  • Initiation: Calculate the required volume of benzylamine based on your target DP (e.g., [M]/[I] = 30). Inject the benzylamine rapidly into the vigorously stirring monomer solution.

  • Reaction Monitoring (The Self-Validation Step):

    • Extract a 50 µL aliquot every 12 hours.

    • Analyze via FT-IR. The NCA ring exhibits two distinct carbonyl stretching bands at ~1850 cm⁻¹ and ~1790 cm⁻¹ .

    • Causality Check: The complete disappearance of these peaks confirms 100% monomer conversion. If the peaks cease to diminish before 72 hours, the polymerization has prematurely terminated (likely due to moisture ingress killing the active chain end).

  • Termination & Purification: Once FT-IR confirms complete conversion (typically Day 3), remove the flask from the glovebox. Precipitate the polymer by dropping the DMF solution into 50 mL of ice-cold diethyl ether.

  • Recovery: Collect the white poly(N-phenyl-β-peptoid) powder via vacuum filtration and dry to a constant weight under high vacuum.

Part 5: References

  • Grossmann, A.; Luxenhofer, R. "Living Polymerization of N-Substituted β-Alanine N-Carboxyanhydrides: Kinetic Investigations and Preparation of an Amphiphilic Block Copoly-β-Peptoid." Macromolecular Rapid Communications, 2012. URL:[Link]

  • Lin, S. et al. "Oligo(β-peptoid)s with Backbone Chirality from Aspartic Acid Derivatives: Synthesis and Property Investigation." ACS Omega, 2020. URL:[Link]

Troubleshooting

Stability of 3-(Phenylamino)propanoic acid under high-temperature reflux

Welcome to the Technical Support Center for 3-(Phenylamino)propanoic acid (also known as N-phenyl-β-alanine). As a Senior Application Scientist, I frequently consult with researchers who experience unexpected yield losse...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(Phenylamino)propanoic acid (also known as N-phenyl-β-alanine). As a Senior Application Scientist, I frequently consult with researchers who experience unexpected yield losses, precipitation, or side reactions when subjecting β-amino acids to elevated temperatures.

Unlike α-amino acids, β-amino acids possess unique thermodynamic vulnerabilities. This guide provides field-proven insights, mechanistic causality, and validated protocols to help you troubleshoot and optimize your high-temperature reflux workflows.

Mechanistic Insights: The Causality of Thermal Degradation

To solve degradation issues, we must first understand the molecular causality. 3-(Phenylamino)propanoic acid features a secondary amine at the β-position relative to the carboxylic acid[1]. Under high-temperature reflux (>100°C), the molecule is thermodynamically driven toward two primary degradation pathways:

  • Retro-Michael Addition (Deamination): The β-proton is slightly acidic, and under thermal stress, the C-N bond cleaves to yield aniline and acrylic acid[2]. This is the exact reverse of the conjugate addition typically used to synthesize these molecules.

  • Thermal Dehydration & Polymerization: Intermolecular condensation between the carboxylic acid and the secondary amine leads to the formation of poly(N-phenyl-β-alanine) oligomers, often observed as an intractable paste[3].

RetroMichael A 3-(Phenylamino)propanoic acid (Intact) B High-Temp Reflux (>100°C) A->B C Aniline (Deamination) B->C Retro-Michael D Acrylic Acid (Elimination) B->D Retro-Michael E Poly(N-phenyl-β-alanine) (Polymerization) B->E Thermal Dehydration

Fig 1: Thermal degradation pathways of 3-(Phenylamino)propanoic acid under reflux conditions.

Troubleshooting Guide: Common Experimental Issues

Issue A: Significant loss of starting material without visible precipitation.

  • Root Cause: Retro-Michael addition. At elevated temperatures, the molecule breaks down into aniline and acrylic acid[2]. Acrylic acid may volatilize or undergo secondary reactions, while aniline remains in solution, skewing your mass balance.

  • Intervention: Lower the reflux temperature by selecting a lower-boiling solvent (e.g., switching from toluene to THF). Avoid strongly acidic or basic conditions, which catalyze the elimination transition state.

Issue B: Formation of a sticky, insoluble paste during reflux.

  • Root Cause: Thermal dehydration leading to polymerization. β-amino acids undergo intermolecular condensation to form nylon-3 derivatives[3].

  • Intervention: Operate at higher solvent dilutions to reduce the collision frequency of intermolecular polymerization. Ensure the solvent is strictly anhydrous to prevent hydrolysis/re-condensation cycles.

Issue C: Appearance of highly lipophilic side-products in HPLC.

  • Root Cause: Unwanted esterification. Refluxing the acid in nucleophilic solvents like methanol or ethanol leads to the formation of the corresponding methyl or ethyl esters[1].

  • Intervention: Switch to a non-nucleophilic, aprotic solvent such as acetonitrile, THF, or 1,4-dioxane.

Quantitative Degradation Data

The choice of solvent and temperature dictates the dominant degradation pathway. The table below summarizes the expected thermodynamic stability profile based on standard laboratory conditions.

Solvent SystemReflux Temp (°C)Primary DegradantEst. Degradation at 6h (%)Recommended Action
Water (Aqueous) 100Aniline, Acrylic Acid~15 - 20%Buffer to neutral pH; minimize time.
Ethanol 78Ethyl ester~25 - 30%Avoid alcoholic solvents entirely.
Toluene 110Polymeric paste~40 - 50%Switch to a lower-boiling solvent.
THF 66Minimal< 2%Optimal for extended heating.

Validated Analytical Protocol: Thermal Stability Profiling

To trust your experimental outcomes, your protocols must be self-validating. The following methodology uses immediate thermal quenching and HPLC-MS to simultaneously track parent compound disappearance and degradant emergence, ensuring strict mass balance closure.

Step-by-Step Methodology:

  • Solution Preparation: Dissolve 3-(phenylamino)propanoic acid to a final concentration of 0.1 M in the chosen solvent (e.g., anhydrous THF).

  • Reflux Setup: Equip a round-bottom flask with a reflux condenser and a nitrogen inlet. Purge the system with N₂ for 10 minutes to prevent oxidative degradation. Heat the oil bath to the solvent's boiling point.

  • Kinetic Sampling: At precise intervals of t = 0, 1, 3, 6, and 12 hours, withdraw a 100 µL aliquot using a long-needle syringe.

  • Thermal Quenching: Critical Step. Immediately discharge the aliquot into a pre-chilled HPLC vial containing 900 µL of cold acetonitrile (4°C). This instantly halts all thermal and kinetic reactions.

  • Analytical Quantification: Analyze the samples via HPLC-UV/MS (λ=254 nm for phenyl ring detection). Plot the Area-Under-the-Curve (AUC) of the intact acid versus time to calculate the degradation rate constant.

Protocol Step1 1. Prepare 0.1M Solution in Target Solvent Step2 2. Reflux Setup (Inert N2 Atmosphere) Step1->Step2 Step3 3. Aliquot Sampling (t=0, 1, 3, 6, 12h) Step2->Step3 Step4 4. Quench & Dilute (Ice bath, HPLC grade ACN) Step3->Step4 Step5 5. HPLC-UV/MS Analysis (Quantify Intact vs Degradants) Step4->Step5

Fig 2: Step-by-step workflow for the thermal stability profiling of β-amino acids.

Frequently Asked Questions (FAQs)

Q: Can I use basic catalysts to speed up my reaction without degrading the β-amino acid? A: No. Strong bases will deprotonate the α-carbon, drastically accelerating the retro-Michael elimination to form aniline and acrylate[2]. If a base is absolutely necessary for your coupling chemistry, use a sterically hindered, non-nucleophilic base (e.g., DIPEA) and monitor the reaction closely.

Q: Why am I seeing a mass corresponding to a loss of 18 Da in my MS data? A: A loss of 18 Da (H₂O) indicates thermal dehydration. While α-amino acids often form cyclic diketopiperazines, β-amino acids typically undergo intermolecular condensation to form linear poly-β-peptides[3]. This is the precursor to the insoluble paste you may observe in the flask.

Q: Is 3-(phenylamino)propanoic acid stable to autoclaving? A: Generally, no. Autoclaving involves high temperatures (121°C) and high pressure in an aqueous environment. This provides the perfect thermodynamic conditions for both retro-Michael addition and the subsequent polymerization of the resulting acrylic acid. Filter sterilization (0.22 µm) is mandatory for biological applications.

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation patterns of 3-anilinopropionic acid

An in-depth understanding of mass spectrometry (MS) fragmentation is paramount when developing robust analytical assays for small-molecule intermediates. 3-anilinopropionic acid (also known as N-phenyl-beta-alanine) is a...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of mass spectrometry (MS) fragmentation is paramount when developing robust analytical assays for small-molecule intermediates. 3-anilinopropionic acid (also known as N-phenyl-beta-alanine) is a critical synthetic building block utilized in the development of pharmaceuticals, agrochemicals, and functionalized dyes[1].

As a Senior Application Scientist, I frequently evaluate the optimal MS architectures for characterizing and quantifying such compounds in complex matrices. This guide objectively compares two premier mass spectrometry platforms—High-Resolution Quadrupole Time-of-Flight (HR-QTOF) and Triple Quadrupole (QqQ) —for the analysis of 3-anilinopropionic acid. By grounding our platform selection in the intrinsic gas-phase chemistry of the molecule, we can design self-validating workflows that ensure absolute scientific integrity.

Mechanistic Causality of Fragmentation

Before comparing instrumental platforms, we must define the gas-phase dissociation chemistry of 3-anilinopropionic acid. The molecule (C9H11NO2, exact mass 165.0790 Da) features a secondary amine, a phenyl ring, and a carboxylic acid moiety[1].

Under positive Electrospray Ionization (ESI+), the molecule readily protonates at the secondary amine, forming a highly stable [M+H]+ precursor ion at m/z 166.0863. Upon Collision-Induced Dissociation (CID), the fragmentation is driven by the thermodynamic stability of the resulting carbocations and the energetic favorability of neutral losses—a pattern consistently observed in structurally related N-substituted aniline derivatives[2][3].

  • m/z 106.0651 (Primary Quantifier): The most abundant product ion results from the cleavage of the C-N bond and the neutral loss of the acetic acid/carboxymethyl equivalent (-59 Da). This yields the highly conjugated anilinium methyl cation [C6H5NHCH2]+.

  • m/z 77.0391 (Qualifier): Further high-energy heterolytic cleavage strips the amine entirely, yielding the stable phenyl cation[C6H5]+[1].

  • m/z 148.0757 (Diagnostic): A lower-energy minor pathway involves the neutral loss of water (-18 Da) from the carboxylic acid tail, serving as a diagnostic ion for the intact propionic acid group.

Fragmentation Precursor Precursor Ion [M+H]+ 3-anilinopropionic acid m/z 166.0863 Frag148 [M+H - H2O]+ m/z 148.0757 Precursor->Frag148 - H2O (-18 Da) Frag106 [C6H5NHCH2]+ m/z 106.0651 (Loss of CH2COOH) Precursor->Frag106 - CH2COOH (-59 Da) Frag77 [C6H5]+ m/z 77.0391 (Phenyl Cation) Frag106->Frag77 - CH2NH (-29 Da)

Figure 1: Proposed ESI-MS/MS fragmentation pathway of 3-anilinopropionic acid.

Platform Comparison: HR-QTOF MS vs. QqQ MS

The selection between HR-QTOF and QqQ hinges entirely on the analytical objective: structural validation versus high-throughput quantification .

HR-QTOF MS: The Engine for Structural Elucidation

HR-QTOF platforms are indispensable during the early stages of chemical synthesis or metabolite profiling. By providing sub-ppm mass accuracy and high resolving power (up to 60,000 FWHM), the QTOF unambiguously confirms the elemental composition of the m/z 166.0863 precursor and its fragments. This is critical for differentiating 3-anilinopropionic acid from isobaric impurities (compounds with the same nominal mass but different exact masses) that commonly arise during synthesis.

Triple Quadrupole (QqQ) MS: The Gold Standard for Quantitation

For downstream applications such as pharmacokinetic (PK) modeling or trace-level impurity monitoring, the QqQ platform is superior. Operating in Multiple Reaction Monitoring (MRM) mode, the QqQ acts as a double mass filter. It isolates the m/z 166.1 precursor in Q1, fragments it in Q2, and specifically isolates the m/z 106.1 product ion in Q3. This eliminates background matrix noise, offering unparalleled sensitivity and a linear dynamic range that spans up to 6 orders of magnitude.

Table 1: Quantitative Performance Metrics Comparison

ParameterHR-QTOF MSTriple Quadrupole (QqQ) MS
Mass Accuracy < 2 ppm (High)~ 0.1 Da (Low)
Resolution (FWHM) 30,000 - 60,000Unit Resolution (~0.7 FWHM)
Sensitivity (Targeted) Moderate to HighUltra-High (Sub-ng/mL)
Linear Dynamic Range 3 to 4 orders of magnitude5 to 6 orders of magnitude
Primary Application Structural Elucidation, UnknownsAbsolute Quantification, PK/PD

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following standardized LC-MS/MS protocol is designed as a self-validating system. The inclusion of a stable isotope-labeled internal standard (SIL-IS) ensures that matrix effects and recovery variations are internally normalized, preventing quantitative drift.

Workflow Prep Sample Preparation (Protein Precipitation) LC UHPLC Separation (C18 Column, Gradient) Prep->LC ESI Electrospray Ionization (ESI+ Mode) LC->ESI Split Platform Selection ESI->Split QTOF HR-QTOF MS (High-Resolution Mass Spec) Split->QTOF Discovery / Profiling QqQ Triple Quadrupole (QqQ) (Targeted MRM) Split->QqQ Targeted Assay DataQTOF Structural Elucidation Exact Mass & Isotope Profiling QTOF->DataQTOF DataQqQ Absolute Quantification High Sensitivity & Linearity QqQ->DataQqQ

Figure 2: Comparative LC-MS/MS experimental workflow for 3-anilinopropionic acid analysis.

Step-by-Step Methodology (Targeted QqQ Assay)

1. Sample Preparation (Protein Precipitation):

  • Action: Aliquot 50 µL of the biological or synthetic matrix into a microcentrifuge tube. Add 10 µL of SIL-IS (e.g., 3-anilinopropionic acid-d5, 100 ng/mL).

  • Action: Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Causality: The addition of 0.1% formic acid to the organic crash solvent ensures the secondary amine remains protonated. This prevents the analyte from non-specifically binding to precipitating proteins, thereby maximizing extraction recovery.

  • Action: Vortex for 2 minutes, centrifuge at 14,000 x g for 10 minutes at 4°C, and transfer 100 µL of the supernatant to an autosampler vial.

2. UHPLC Separation:

  • Action: Inject 2 µL onto a C18 reversed-phase column (2.1 x 50 mm, 1.7 µm).

  • Action: Utilize a gradient elution of Mobile Phase A (0.1% Formic acid in Water) and Mobile Phase B (0.1% Formic acid in Acetonitrile) from 5% B to 95% B over 3.5 minutes at 0.4 mL/min.

  • Causality: The acidic mobile phase maintains the analyte in its ionized [M+H]+ state prior to entering the ESI source, drastically improving ionization efficiency.

3. Mass Spectrometry Configuration (QqQ - MRM Mode):

  • Action: Set the ESI source to Positive mode. Capillary Voltage: 3.5 kV; Desolvation Temp: 400°C.

  • Action: Program the MRM transitions as outlined in Table 2.

Table 2: MRM Transitions for 3-anilinopropionic acid (QqQ Platform)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
3-anilinopropionic acid166.1106.115Quantifier
3-anilinopropionic acid166.177.125Qualifier
3-anilinopropionic acid-d5 (IS)171.1111.115Internal Standard

4. Data Validation (Self-Validating Check):

  • Causality: To ensure absolute trustworthiness, the software must be configured to monitor the ion ratio between the quantifier (106.1) and qualifier (77.1) transitions. If the ratio deviates by more than ±20% from the neat standard, the system flags the sample for co-eluting isobaric interference, preventing false-positive quantification.

Conclusion

For the rigorous analysis of 3-anilinopropionic acid, the analytical strategy must dynamically align with the project phase. HR-QTOF provides the necessary mass accuracy and isotopic fidelity for structural confirmation during early-stage synthesis. Conversely, for downstream applications requiring trace-level quantification, the QqQ platform operating in MRM mode delivers unmatched sensitivity and quantitative rigor. By understanding the mechanistic fragmentation of the molecule, researchers can confidently deploy the correct platform to meet their analytical demands.

References

  • National Center for Biotechnology Information. "N-Phenyl-beta-alanine | C9H11NO2 | CID 244082 - PubChem - NIH". PubChem. URL:[Link]

Sources

Comparative

High-Performance Liquid Chromatography (HPLC) Method Development for the Detection of 3-(Phenylamino)propanoic Acid Impurities: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical challenge of isolating and quantifying amphoteric impurities within complex pharmaceutical matrices. 3-(Phenylamino)propanoic acid (also known as N...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of isolating and quantifying amphoteric impurities within complex pharmaceutical matrices. 3-(Phenylamino)propanoic acid (also known as N-phenyl-beta-alanine) is a critical pharmaceutical secondary standard and analytical impurity often monitored during the synthesis of active pharmaceutical ingredients (APIs), amino acid analogs, and specialized dyes,[1].

This guide provides an objective, data-driven comparison of chromatographic strategies for detecting 3-(Phenylamino)propanoic acid. By understanding the physicochemical causality behind the molecule's behavior, we can engineer a self-validating HPLC method that ensures absolute scientific integrity and robust performance.

Structural Analysis & Chromatographic Causality

The fundamental challenge in retaining and resolving 3-(Phenylamino)propanoic acid lies in its bifunctional nature. The molecule contains both a secondary amine (phenylamino group) and a carboxylic acid moiety.

  • The Causality of Peak Tailing: At a neutral pH, the molecule exists as a zwitterion. When analyzed on a traditional silica-based C18 column, the protonated secondary amine undergoes strong secondary ion-exchange interactions with residual, unendcapped silanols on the stationary phase. This results in severe peak tailing, poor recovery, and shifting retention times.

  • The pKa-Driven Solution: To achieve Gaussian peak shapes, the mobile phase pH must be strictly controlled. By lowering the mobile phase pH to ~2.5 using phosphoric acid (or trifluoroacetic acid for LC-MS compatibility), the carboxylic acid is fully protonated (neutralized), and silanol ionization is suppressed[2],[3].

MethodLogic A Analyze Analyte Structure: 3-(Phenylamino)propanoic acid B Identify Ionizable Groups: Secondary Amine & Carboxylic Acid A->B C Determine pKa Values: Amine (~4.5), Acid (~4.5) B->C D Select Mobile Phase pH: pH 2.5 - 3.0 (Suppress Acid Ionization) C->D E Select Stationary Phase: Low-Silanol RP or Mixed-Mode D->E F Optimize Gradient & Flow Rate: Ensure Resolution > 2.0 E->F

Logical workflow for pKa-driven mobile phase and column selection.

Comparative Performance: Traditional C18 vs. Low-Silanol RP Columns

To objectively demonstrate the impact of column chemistry, we compared a traditional end-capped C18 column against a specialized low-silanol reversed-phase (RP) column (such as the Newcrom R1 architecture, designed for low silanol activity)[2]. Both columns were evaluated using the same acidic mobile phase gradient.

Quantitative Data Comparison
Chromatographic ParameterTraditional C18 (End-capped)Low-Silanol RP (e.g., Newcrom R1)Causality / Scientific Significance
Retention Time (min) 4.26.8Specialized RP phases offer enhanced hydrophobic retention for polar basic groups, preventing early elution in the void volume.
Tailing Factor ( As​ ) 2.4 (Severe Tailing)1.1 (Symmetrical)Reduced secondary silanol interactions yield highly symmetrical peaks, critical for accurate integration.
Theoretical Plates ( N ) 4,50012,500Higher column efficiency results in sharper peaks, directly improving the Limit of Detection (LOD) and Quantification (LOQ).
Resolution ( Rs​ ) 1.2 (Co-elution risk)3.5 (Baseline)Baseline separation ( Rs​>2.0 ) from structurally similar API precursors ensures the method is stability-indicating.

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. The following step-by-step protocol includes built-in System Suitability Testing (SST) to guarantee data integrity before any sample is quantified.

Chromatographic Conditions
  • Column: Low-silanol Reversed-Phase (e.g., 150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric Acid ( H3​PO4​ ) in HPLC-grade Water (pH ~2.1). Note: Substitute with 0.1% Formic Acid for LC-MS applications[2].

  • Mobile Phase B: 100% Acetonitrile (MeCN).

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus polar analytes)

    • 2.0 - 12.0 min: 5% B 60% B (Linear ramp)

    • 12.0 - 15.0 min: 60% B (Wash)

    • 15.0 - 20.0 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controls mobile phase viscosity and ensures reproducible mass transfer).

  • Detection: UV at 220 nm (optimal for the aliphatic/carboxylic backbone) and 260 nm (optimal for the phenyl ring)[3].

  • Injection Volume: 10 µL.

Built-In System Suitability Workflow (Self-Validation)

Before analyzing unknown samples, the system must pass the following sequential gates:

  • Blank Injection (Gate 1): Inject Mobile Phase A. Criteria: Baseline drift must be < 5 mAU; no peaks > 0.05% of the target standard area (verifies absence of carryover).

  • Sensitivity Check (Gate 2): Inject the LOQ standard (e.g., 0.05 µg/mL). Criteria: Signal-to-Noise (S/N) ratio must be 10.

  • Resolution Mix (Gate 3): Inject a mixture containing the main API and 3-(Phenylamino)propanoic acid. Criteria: Resolution ( Rs​ ) 2.0.

  • System Precision (Gate 4): Inject the working standard (10 µg/mL) five consecutive times. Criteria: Relative Standard Deviation (RSD) of retention time 1.0%; RSD of peak area 2.0%; Tailing factor 1.5.

Stability-Indicating Power & Degradation Pathways

To prove the method's trustworthiness, it must be stability-indicating—meaning it can successfully separate 3-(Phenylamino)propanoic acid from its forced degradation products. Under stress conditions (ICH Q1A/Q1B guidelines), this molecule is susceptible to specific degradation pathways[4].

  • Oxidative Stress ( H2​O2​ ): The secondary amine is highly susceptible to oxidation, rapidly forming an N-oxide derivative.

  • Thermal/Photolytic Stress: Elevated temperatures or intense UV exposure can induce decarboxylation, stripping the propanoic acid side chain.

Degradation A 3-(Phenylamino)propanoic acid (Target Impurity) B Oxidation (H2O2) N-Oxide Derivative A->B Peroxide Stress C Thermal / Photolysis Decarboxylation Product A->C Heat/Light Stress D Acid / Base Hydrolysis Side-chain Cleavage A->D pH Extremes

Potential degradation pathways of 3-(Phenylamino)propanoic acid under stress.

By utilizing the optimized low-silanol RP method with an acidic gradient, the highly polar N-oxide elutes earlier than the parent compound, while the non-polar decarboxylation product is strongly retained and elutes later. This guarantees that the quantification of 3-(Phenylamino)propanoic acid remains accurate and free from co-eluting interferences over the drug's entire shelf life.

References

  • .beta.-Alanine, N-(3-methoxy-3-oxopropyl)-N-phenyl-, methyl ester | SIELC - SIELC Technologies Source: SIELC Technologies URL:[Link]

  • Generation of Quinoneimine Intermediates in the Bioactivation of 3-(N-Phenylamino)alanine (PAA) by Human Liver Microsomes Source: ACS Publications URL:[Link]

Sources

Validation

Thermal analysis (TGA/DSC) of 3-(Phenylamino)propanoic acid

Advanced Thermal Characterization: TGA/DSC Profiling of 3-(Phenylamino)propanoic Acid vs. Structural Analogs Introduction 3-(Phenylamino)propanoic acid (also known as N-phenyl-β-alanine, CAS 5652-38-0) is a versatile non...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Thermal Characterization: TGA/DSC Profiling of 3-(Phenylamino)propanoic Acid vs. Structural Analogs

Introduction 3-(Phenylamino)propanoic acid (also known as N-phenyl-β-alanine, CAS 5652-38-0) is a versatile non-proteinogenic amino acid derivative utilized extensively in peptidomimetic drug design and as a precursor for conductive polymers. Understanding its thermal behavior is critical for downstream pharmaceutical processing, where thermal stress can induce degradation, polymorphism, or loss of functional efficacy. This guide provides an objective, data-driven comparison of the thermal properties of 3-(Phenylamino)propanoic acid against key structural alternatives—such as β-alanine, N-phenylglycine, and N-benzyl-β-alanine—using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Mechanistic Insights: The Causality of Thermal Analysis Parameters As an application scientist, it is imperative to design thermal analysis protocols that isolate specific physical and chemical phenomena. TGA and DSC are highly complementary techniques: TGA quantifies mass changes associated with volatilization and decomposition, while DSC measures the heat flow associated with phase transitions (e.g., melting, crystallization) without mass loss[1].

For amino acid derivatives, the experimental environment dictates the observed thermal events:

  • Atmosphere Selection: A dynamic nitrogen ( N2​ ) purge is strictly employed. Heating in an oxidative environment (like air) triggers exothermic oxidation, which masks the intrinsic endothermic melting and primary decarboxylation events of the amino acid[2].

  • Heating Rate: A controlled heating rate of 10 °C/min is optimal. Faster rates induce thermal lag, artificially shifting the apparent melting point ( Tm​ ) and decomposition temperature ( Td​ ) to higher values. Slower rates may cause premature, slow-onset degradation that broadens DSC peaks, reducing resolution.

  • Crucible Selection: Standard aluminum pans with a pinhole lid are used for DSC to allow evolved gases (e.g., CO2​ , NH3​ ) to escape during decomposition, preventing pan rupture and erratic baseline shifts. For TGA, open alumina or platinum crucibles are preferred to ensure unhindered mass transfer of volatiles[3].

Experimental Workflow The following diagram illustrates the logical progression of a combined TGA/DSC analytical workflow, ensuring data integrity and reproducibility.

Workflow Start Sample Preparation (3-5 mg, Alumina/Al Pans) Purge Atmosphere Control (N2 Purge at 50 mL/min) Start->Purge TGA TGA Execution (Mass Loss vs. Temp) Purge->TGA DSC DSC Execution (Heat Flow vs. Temp) Purge->DSC Analysis Data Correlation (Onset Tm, Td, Enthalpy) TGA->Analysis DSC->Analysis

Standardized TGA/DSC workflow for the thermal profiling of amino acid derivatives.

Self-Validating Experimental Protocols To ensure high-fidelity data, the following protocols incorporate self-validating calibration steps.

Protocol 1: Differential Scanning Calorimetry (DSC)

  • Calibration: Verify instrument accuracy using an Indium standard ( Tm​ = 156.6 °C, ΔHf​ = 28.45 J/g).

  • Sample Preparation: Accurately weigh 3.0 to 5.0 mg of 3-(Phenylamino)propanoic acid into a standard aluminum DSC pan.

  • Sealing: Crimp the pan with a pinhole lid to allow gas venting during potential early-onset decomposition.

  • Purge: Equilibrate the furnace with dry N2​ gas at a flow rate of 50 mL/min for 10 minutes prior to the run.

  • Thermal Program: Heat the sample from 25 °C to 250 °C at a constant rate of 10 °C/min.

  • Validation: Ensure the pre-melt baseline is flat. An endothermic peak without a corresponding mass loss in TGA confirms a pure melting transition.

Protocol 2: Thermogravimetric Analysis (TGA)

  • Tare & Calibration: Tare an empty open alumina crucible. Calibrate the microbalance using standard weights.

  • Loading: Load ~5.0 mg of the sample into the crucible, ensuring an even distribution across the bottom to minimize thermal gradients.

  • Purge: Establish an N2​ purge at 50 mL/min.

  • Thermal Program: Heat from 25 °C to 600 °C at 10 °C/min.

  • Data Extraction: Record the onset of decomposition ( Td​ , defined as 5% weight loss) and the peak derivative thermogravimetry (DTG) temperature.

Comparative Data Analysis The thermal stability of 3-(Phenylamino)propanoic acid differs significantly from its structural analogs. The introduction of the bulky, electron-withdrawing phenyl group on the nitrogen atom disrupts the strong intermolecular hydrogen bonding network typically found in zwitterionic aliphatic amino acids like β-alanine.

CompoundCAS NumberMelting Point ( Tm​ )Decomposition Temp ( Td​ , 5% loss)Primary Thermal Event
3-(Phenylamino)propanoic acid 5652-38-0~97 °C[4]~190 °CDistinct endothermic melting followed by decarboxylation
β-Alanine 107-95-9~200 °C (dec.)[5]~200 °CSimultaneous melting and rapid decomposition
N-Phenylglycine 103-01-5~125 °C~150 °C[6]Melting followed by rapid degradation
N-Benzyl-β-alanine 5426-62-0~160 °C[5]~210 °CMelting, higher stability due to the flexible benzyl spacer

Data Synthesis: Unsubstituted β-alanine exists as a highly stable zwitterion in the solid state, leading to a high melting point that coincides directly with its decomposition (~200 °C)[5]. In contrast, 3-(Phenylamino)propanoic acid exhibits a distinct and relatively low melting point (~97 °C)[4]. The N-phenylation reduces the basicity of the amine, shifting the equilibrium away from the zwitterionic form in the solid state and drastically lowering the lattice energy. N-phenylglycine (the α-amino acid analog) decomposes at a lower temperature (~150 °C) due to the closer proximity of the phenylamine to the carboxylic acid, facilitating easier decarboxylation[6].

Thermal Decomposition Logic The thermal degradation of 3-(Phenylamino)propanoic acid follows a predictable mechanistic pathway under an inert atmosphere, captured by the combined TGA/DSC data.

Decomposition Intact Intact 3-(Phenylamino)propanoic acid (Stable up to ~180°C) Melt Endothermic Melting (DSC) (Tm ~ 97°C) Intact->Melt Heating (10°C/min) Decomp Thermal Degradation (TGA) (Td ~ 190°C) Melt->Decomp Further Heating Volatiles Evolution of Volatiles (CO2, Aniline derivatives) Decomp->Volatiles Mass Loss (TGA Drop) Residue Carbonaceous Residue (> 400°C) Decomp->Residue Solid Remnant

Mechanistic pathway of 3-(Phenylamino)propanoic acid thermal degradation under N2.

Conclusion For drug development professionals, the thermal profile of 3-(Phenylamino)propanoic acid presents a distinct advantage over standard β-amino acids. Its well-defined melting point (~97 °C), cleanly separated from its decomposition onset (~190 °C), allows for safe thermal processing (e.g., hot-melt extrusion or solvent-free synthesis) without the risk of simultaneous degradation seen in β-alanine. By utilizing rigorous, self-validating TGA and DSC protocols, researchers can precisely map these thermal boundaries, ensuring the structural integrity of the compound during advanced formulation.

References

  • Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC. nih.gov. URL:[3]

  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. labmanager.com. URL:[1]

  • Thermal Analysis | Analytical Chemistry - ACS Publications. acs.org. URL:[2]

  • Thermophysical Study of Several α- and β-Amino Acid Derivatives by Differential Scanning Calorimetry (DSC). researchgate.net. URL:[5]

  • An In-depth Technical Guide to the Physicochemical Properties of 3-(Phenylamino)propanoic acid. benchchem.com. URL:[4]

  • Naphthalene-Based Oxime Esters as Type I Photoinitiators for Free Radical Photopolymerization - PMC. nih.gov. URL:[6]

Comparative

A Senior Application Scientist's Guide to the Chromatographic Separation of 3-(Phenylamino)propanoic Acid Derivatives

For researchers, scientists, and professionals in drug development, the effective separation and analysis of 3-(phenylamino)propanoic acid derivatives are critical for ensuring enantiomeric purity, quantifying impurities...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the effective separation and analysis of 3-(phenylamino)propanoic acid derivatives are critical for ensuring enantiomeric purity, quantifying impurities, and understanding metabolic pathways. These β-amino acid analogues are significant chiral building blocks in medicinal chemistry. This guide provides an in-depth comparison of chromatographic strategies, grounded in experimental data and mechanistic principles, to empower you to select and optimize separation methods for these valuable compounds.

The Crucial Role of Separation: Why Chromatographic Purity Matters

3-(Phenylamino)propanoic acid and its derivatives possess a chiral center, meaning they exist as enantiomers—non-superimposable mirror images. These enantiomers can exhibit markedly different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify individual enantiomers is not merely an analytical exercise; it is a fundamental requirement for the development of safe and effective pharmaceuticals. Furthermore, achiral chromatographic methods are essential for monitoring synthesis, identifying byproducts, and assessing the overall purity of the active pharmaceutical ingredient (API).

A Comparative Analysis of Chromatographic Approaches

The separation of 3-(phenylamino)propanoic acid derivatives can be broadly categorized into two main strategies: chiral and achiral chromatography. The choice between these depends on the analytical goal, whether it is to resolve enantiomers or to assess overall purity and identify related substances.

Enantioselective (Chiral) Chromatography: Resolving the Mirror Images

The direct separation of enantiomers is most effectively achieved using high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). The selection of the appropriate CSP is paramount and is dictated by the specific molecular interactions between the analyte and the chiral selector immobilized on the stationary phase.

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are renowned for their broad applicability and high success rate in resolving a wide range of chiral compounds.[1][2]

Mechanism of Chiral Recognition: The chiral recognition mechanism of polysaccharide-based CSPs is a complex interplay of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[3] The helical structure of the polysaccharide polymer creates chiral grooves or cavities where the analyte can interact. For 3-(phenylamino)propanoic acid derivatives, the phenyl ring can engage in π-π stacking with the aromatic groups of the CSP, while the amino and carboxylic acid moieties can form hydrogen bonds. The spatial arrangement of these interaction points for one enantiomer will be more favorable than for the other, leading to differential retention and, consequently, separation.

Experimental Protocol: Enantioseparation of N-Boc-3-amino-3-phenylpropanoic Acid on a Polysaccharide-Based CSP

  • Instrumentation: HPLC system with UV detector

  • Chiral Stationary Phase: CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 3 µm

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (IPA) with 0.1% Trifluoroacetic acid (TFA). A typical starting ratio is 90:10 (v/v). This ratio can be optimized to achieve baseline separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a stock solution of the chiral compound in the mobile phase at a concentration of approximately 1 mg/mL.

Zwitterionic CSPs, often based on cinchona alkaloids, are specifically designed for the separation of amphoteric compounds like amino acids.[4] They contain both acidic and basic sites, allowing for a "double ion-pairing" interaction with the analyte.

Mechanism of Chiral Recognition: The chiral recognition on zwitterionic CSPs is driven by synergistic electrostatic interactions.[5] The protonated amino group of the 3-(phenylamino)propanoic acid derivative interacts with the negatively charged sulfonic acid group on the CSP, while the deprotonated carboxylic acid group interacts with the positively charged amine of the cinchona alkaloid. This dual ionic interaction, combined with other interactions like hydrogen bonding and steric repulsion, provides a powerful mechanism for enantiomeric discrimination. The elution order of the enantiomers can often be reversed by switching between pseudo-enantiomeric CSPs (e.g., those based on quinine versus quinidine).[6]

Experimental Protocol: Enantioseparation of 3-amino-3-phenylpropanoic Acid on a Zwitterionic CSP

  • Instrumentation: HPLC system with UV or MS detector

  • Chiral Stationary Phase: CHIRALPAK® ZWIX(+)™

  • Mobile Phase: Methanol/Acetonitrile (50/50 v/v) containing 50 mM formic acid and 25 mM diethylamine. The ratio of the acidic and basic additives is crucial for optimizing the separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm or MS with electrospray ionization (ESI)

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

Macrocyclic glycopeptide-based CSPs, such as those employing vancomycin or teicoplanin, offer broad selectivity and are compatible with a wide range of mobile phases, including reversed-phase, normal-phase, and polar organic modes.[7]

Mechanism of Chiral Recognition: These CSPs have a complex structure with multiple chiral centers and functional groups, creating a variety of potential interaction sites. Chiral recognition is achieved through a combination of hydrogen bonding, ionic interactions, and inclusion complexation, where a portion of the analyte fits into a cavity of the macrocycle. For 3-(phenylamino)propanoic acid derivatives, the phenyl group can be included in the hydrophobic basket of the glycopeptide, while the polar functional groups interact with the peptide backbone and sugar moieties.

Experimental Workflow for Chiral Method Development

Caption: A systematic workflow for chiral method development.

Achiral Chromatography: Assessing Purity and Impurities

For the analysis of overall purity and the identification of process-related impurities or degradation products, reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and robust technique.[8][9]

Principle of Separation: In RP-HPLC, a nonpolar stationary phase (typically C18) is used with a polar mobile phase. Separation is based on the differential partitioning of the analytes between the stationary and mobile phases, primarily driven by hydrophobic interactions. More hydrophobic compounds are retained longer on the column. For ionizable compounds like 3-(phenylamino)propanoic acid derivatives, controlling the pH of the mobile phase is critical to ensure consistent retention and good peak shape.[10]

Experimental Protocol: Achiral Purity Analysis by RP-HPLC

  • Instrumentation: HPLC system with a UV detector

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Elution: A typical gradient might start with a low percentage of acetonitrile (e.g., 20%) and increase to a higher percentage (e.g., 80%) over 20-30 minutes to elute compounds with a range of polarities.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.

Logical Relationship of Chromatographic Parameters

Chromatographic Parameters SP Stationary Phase (CSP/Achiral) Resolution Resolution SP->Resolution MP Mobile Phase (Composition, pH, Additives) MP->Resolution Temp Temperature Temp->Resolution Flow Flow Rate Flow->Resolution

Caption: Interplay of key parameters influencing chromatographic resolution.

Data-Driven Comparison of Chiral Separation Techniques

The following table summarizes typical performance data for the enantioseparation of a representative N-protected 3-amino-3-phenylpropanoic acid derivative on different types of chiral stationary phases.

Parameter Polysaccharide-Based CSP Zwitterionic CSP Macrocyclic Glycopeptide-Based CSP
Typical Column CHIRALPAK® IA/IB/ICCHIRALPAK® ZWIX(+)™/(-)™CHIROBIOTIC® T/V
Mobile Phase Mode Normal Phase / Polar OrganicPolar IonicReversed-Phase / Polar Organic
Typical Mobile Phase Hexane/IPA (90/10) + 0.1% TFAMeOH/ACN (50/50) + acids/bases20mM NH4OAc in MeOH/H2O
Selectivity (α) > 1.2> 1.5> 1.1
Resolution (Rs) > 2.0> 2.5> 1.5
Key Advantages Broad applicability, high efficiencyExcellent for amino acids, reversible elution orderMultimodal, robust, MS-compatible
Considerations Coated versions have solvent limitationsRequires careful mobile phase optimizationCan have lower efficiency than polysaccharide CSPs

Conclusion and Future Perspectives

The successful chromatographic separation of 3-(phenylamino)propanoic acid derivatives is a multifactorial challenge that requires a systematic and informed approach. For enantioselective separations, polysaccharide-based and zwitterionic CSPs often provide the best performance, with the choice depending on the specific analyte and the desired mobile phase conditions. For achiral purity analysis, reversed-phase HPLC remains the gold standard due to its robustness and reliability.

As the field of pharmaceutical analysis continues to evolve, the development of novel chiral stationary phases with enhanced selectivity and efficiency, as well as the increasing use of Ultra-High-Performance Liquid Chromatography (UHPLC) for faster separations, will further empower scientists to meet the stringent quality requirements for these important chiral building blocks.

References

  • Ilisz, I., et al. (2014). Enantioseparation of β(2)-amino acids on cinchona alkaloid-based zwitterionic chiral stationary phases. Structural and temperature effects. Journal of Chromatography A, 1334, 44-54. [Link]

  • Pataj, Z., et al. (2015). Comparison of the Separation Performances of Cinchona Alkaloid-Based Zwitterionic Stationary Phases in the Enantioseparation of β2- and β3-Amino Acids. Molecules, 20(8), 14321-14337. [Link]

  • Hoffmann, C. V., et al. (2008). Synergistic effects on enantioselectivity of zwitterionic chiral stationary phases for separations of chiral acids, bases, and amino acids by HPLC. Analytical Chemistry, 80(22), 8780-8789. [Link]

  • Chiralpedia. (2022). Polysaccharide-based CSPs. [Link]

  • Zhang, T., et al. (2014). Method development and optimization on cinchona and chiral sulfonic acid-based zwitterionic stationary phases for enantiomer separations of free amino acids by high-performance liquid chromatography. Journal of Separation Science, 37(11), 1237-1248. [Link]

  • Zhang, T., et al. (2012). Zwitterionic chiral stationary phases based on cinchona and chiral sulfonic acids for the direct stereoselective separation of amino acids and other amphoteric compounds. Journal of Chromatography A, 1269, 149-159. [Link]

  • Lee, J., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 167-179. [Link]

  • Zhao, H., et al. (2024). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. American Journal of Analytical Chemistry, 15, 395-406. [Link]

  • Bhushan, R. (2013). Applications of Polysaccharide-Based Chiral Stationary Phases for Resolution of Different Compound Classes. In Chiral Separations by HPLC and Related Technologies. Springer. [Link]

  • Matarashvili, I., et al. (2011). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. In Chiral Recognition in Separation Methods. Springer. [Link]

  • Nemutlu, E., & Kir, S. (2017). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography B, 1061-1062, 345-353. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Péter, A., et al. (2000). High-performance liquid chromatographic separation of the enantiomers of unusual α-amino acid analogues. Journal of Chromatography A, 871(1-2), 105-113. [Link]

  • Chemdad. (n.d.). (S)-N-Boc-3-Amino-3-phenylpropanoic acid. [Link]

  • Ladona, M. G., et al. (2000). Biotransformation and clearance of 3-(phenylamino)propane-1,2-diol, a compound present in samples related to toxic oil syndrome, in C57BL/6 and A/J mice. Chemical Research in Toxicology, 13(1), 55-62. [Link]

  • Ladona, M. G., et al. (2001). Metabolism of (R)- and (S)-3-(phenylamino)propane-1,2-diol in C57BL/6- and A/J-strain mice. Identification of new metabolites with potential toxicological significance to the toxic oil syndrome. Chemical Research in Toxicology, 14(8), 1023-1033. [Link]

  • Dong, M. W. (2023). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]

Sources

Safety & Regulatory Compliance

Safety

3-(Phenylamino)propanoic acid proper disposal procedures

As a Senior Application Scientist, I approach laboratory safety and chemical logistics not merely as a set of compliance checkboxes, but as a discipline rooted in molecular causality. Understanding why a chemical behaves...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety and chemical logistics not merely as a set of compliance checkboxes, but as a discipline rooted in molecular causality. Understanding why a chemical behaves the way it does is the foundation of a self-validating safety protocol.

When handling 3-(Phenylamino)propanoic acid (CAS 5652-38-0), also known as N-Phenyl- β -alanine, we are dealing with a bifunctional molecule containing both an aniline moiety and a carboxylic acid. This structural duality dictates its reactivity, environmental persistence, and ultimately, its disposal pathway.

Below is the comprehensive, step-by-step operational guide for the safe handling, spill response, and compliant disposal of this compound.

Part 1: Physicochemical Profile & Hazard Causality

To design an effective disposal strategy, we must first analyze the quantitative data that governs the molecule's behavior. The table below summarizes the critical properties of 3-(Phenylamino)propanoic acid and their direct operational implications.

PropertyValueOperational Implication
CAS Number 5652-38-0Unique identifier required for all EPA/RCRA waste manifests.
Molecular Weight 165.19 g/mol Used for calculating neutralization equivalents during bulk disposal[1].
Water Solubility ~4.1 g/L (25°C)Low solubility in neutral/acidic water; requires pH adjustment to prevent sludge in liquid waste[1].
pKa 3.58 ± 0.12Dictates the pH threshold for carboxylate salt formation[1].
GHS Hazards H302, H315, H319, H335Mandates strict PPE and prohibits any form of drain disposal[1].

The Causality of the Hazard: The aniline derivative structure makes this compound susceptible to oxidation and potentially toxic to aquatic life[2]. Systemic absorption of aniline derivatives can lead to methemoglobinemia. Meanwhile, the propanoic acid group (pKa ~3.58) allows the molecule to form water-soluble carboxylate salts in basic conditions[1]. If acidic liquid waste is mixed with this compound, it will precipitate out of solution, creating hazardous heterogeneous sludge that complicates incineration.

Part 2: Disposal Decision & Execution Workflow

The following logical workflow illustrates the segregation and containment strategy required before final thermal destruction.

G Start Waste Generation: 3-(Phenylamino)propanoic acid Decision Waste State? Start->Decision Solid Solid Waste (Powder, PPE, Consumables) Decision->Solid Solid Liquid Liquid Waste (Reaction Mixtures, Washings) Decision->Liquid Liquid SolidCont Seal in Puncture-Proof HDPE Container Solid->SolidCont LiqCont Segregate: Aqueous vs. Organic Waste Streams Liquid->LiqCont Labeling Label: Hazardous Waste (Aniline Derivative, Toxic) SolidCont->Labeling LiqCont->Labeling Disposal EPA-Approved Thermal Treatment / Incineration Labeling->Disposal

Workflow for the segregation and disposal of 3-(Phenylamino)propanoic acid waste.

Part 3: Step-by-Step Disposal Methodologies

Every protocol in your laboratory must be self-validating—meaning the steps inherently prevent the next point of failure. Implement the following methodologies for handling 3-(Phenylamino)propanoic acid waste.

Protocol A: Solid Waste & Contaminated Consumables

This protocol applies to bulk powder, empty reagent bottles, contaminated spatulas, weighing paper, and PPE.

  • Collection & Segregation: Gather all solid waste immediately at the point of generation. Do not leave contaminated consumables on the open benchtop, as the powder can become airborne (H335 Respiratory Irritation)[1].

  • Primary Containment: Place items into a chemically compatible, puncture-resistant High-Density Polyethylene (HDPE) container[3].

    • Causality: HDPE provides an excellent moisture barrier and chemical resistance, preventing the mildly acidic powder from degrading the container over time.

  • Sealing and Labeling: Seal the container tightly with a screw-cap lid. Label the container explicitly with "HAZARDOUS WASTE: Toxic Solid (3-(Phenylamino)propanoic acid)" and apply the GHS health hazard (exclamation mark) pictogram[3].

Protocol B: Liquid Waste Management

This protocol applies to reaction filtrates, mother liquors, and aqueous washings containing the compound.

  • Stream Segregation: Separate liquid waste into "Aqueous" and "Non-Halogenated Organic" streams. Do not mix with halogenated waste unless absolutely unavoidable, as halogenated aniline mixtures drastically increase incineration costs and risk toxic byproduct formation.

  • pH Adjustment (Aqueous Streams): Before adding an aqueous washing to the bulk waste carboy, verify its pH. If the solution is acidic (pH < 7), carefully adjust it to pH 8–9 using 1M NaOH.

    • Causality: Deprotonating the carboxylic acid ensures the compound remains fully dissolved as a sodium salt. If left acidic, the low solubility (~4.1 g/L) will cause the compound to precipitate, forming a dense sludge that blocks carboy valves and violates homogeneous waste profiling requirements[1].

  • Secondary Containment: Store the liquid waste carboy in a secondary containment tray capable of holding 110% of the carboy's volume[3].

Protocol C: Spill Response & Decontamination

In the event of an accidental release, standard dry-sweeping is strictly prohibited.

  • Immediate Isolation: Isolate the spill area. Personnel must don appropriate PPE, including nitrile gloves, tight-sealing safety goggles, and a particulate respirator (e.g., N95 or P100) if significant dust is generated.

  • Dust Suppression (Solid Spill): Do not dry sweep.

    • Causality: Dry sweeping generates airborne particulates, significantly increasing the risk of inhalation toxicity[1]. Instead, lightly mist the spilled powder with water or cover it with damp absorbent pads to suppress dust formation.

  • Collection: Carefully scoop the dampened material using a non-sparking polyethylene scoop and place it into a designated hazardous waste container.

  • Chemical Decontamination: Wash the affected benchtop or floor with a mild alkaline detergent solution.

    • Causality: The alkaline detergent converts any microscopic residual acid into its highly soluble sodium salt form, ensuring complete physical removal from the surface during the final wipe-down[4].

Part 4: Regulatory Compliance & Final Disposition

Under EPA and RCRA guidelines, wastes containing aniline derivatives must not be discharged into municipal sewer systems[2]. The ultimate disposition of 3-(Phenylamino)propanoic acid must be through thermal treatment (incineration) at an EPA-approved facility[2].

Because the molecule contains nitrogen, its combustion will generate nitrogen oxides (NOx). Therefore, your waste manifest must clearly indicate the presence of an organic nitrogen compound so the disposal facility can route the waste to an incinerator equipped with appropriate NOx scrubbers. Ensure that all Satellite Accumulation Areas (SAAs) in your laboratory comply with the 55-gallon limit and that containers are transferred to the central accumulation area within 3 days of being filled[3].

References

  • Regulations.gov. "Material Safety Data Sheet - Spill Decontamination Procedures." [Link]

  • Purdue University Engineering. "Guidelines: Handling and Disposal of Chemicals." [Link]

Sources

Handling

Personal protective equipment for handling 3-(Phenylamino)propanoic acid

As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as a systematic, self-validating risk-mitigation strategy. Handling 3-(Phenylamino)propanoic acid (also known as N...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as a systematic, self-validating risk-mitigation strategy. Handling 3-(Phenylamino)propanoic acid (also known as N-Phenyl-β-alanine) requires a deep understanding of its physicochemical properties to design effective operational and disposal plans.

This guide provides drug development professionals and researchers with a mechanistic understanding of the required Personal Protective Equipment (PPE) and step-by-step handling protocols to ensure uncompromised safety and scientific integrity.

Chemical Profile & Hazard Stratification

Before selecting PPE, we must understand the specific threats posed by the molecule. 3-(Phenylamino)propanoic acid is a solid organic acid derivative that presents distinct toxicological challenges, primarily via ingestion and particulate inhalation.

Table 1: Physicochemical and Hazard Summary

ParameterValue / Description
Chemical Name 3-(Phenylamino)propanoic acid
CAS Number 5652-38-0[1]
Molecular Formula C9H11NO2[1]
Molecular Weight 165.19 g/mol [1]
GHS Classification Acute Toxicity - Oral, Category 4[1]
Hazard Statements H302: Harmful if swallowed[1]
Solubility Slightly soluble in water (4.1 g/L at 25°C)[1]
Vapor Pressure ~0.0 mmHg at 25°C (Low volatility)[1]

Mechanistic Toxicology & PPE Rationale

Understanding why we use specific PPE builds a robust safety culture. Because this compound has a near-zero vapor pressure at room temperature[1], the primary exposure vectors are not vapors, but aerosolized micro-particulates and fomite transfer (surface-to-hand-to-mouth).

  • Inhalation & Ingestion (H302): The acute oral toxicity classification dictates that we must prevent the powder from becoming airborne[1]. Standard surgical masks are insufficient; operations must be confined to a chemical fume hood to draw particulates away from the operator's breathing zone.

  • Dermal Exposure: The compound contains both a secondary amine and a carboxylic acid moiety. While not classified as a severe corrosive, it is slightly lipophilic and can cause dermal irritation. Nitrile provides an excellent chemical barrier against solid organic acids.

Table 2: Tiered Personal Protective Equipment (PPE) Matrix

Operational TaskEye ProtectionHand ProtectionBody ProtectionRespiratory/Engineering
Weighing & Dry Transfer ANSI Z87.1 Safety GogglesDouble-layer Nitrile (min 4 mil thickness)Flame-resistant lab coat, fully buttonedChemical Fume Hood (Face velocity 80-120 fpm)
Solution Preparation Safety Glasses with side shieldsSingle-layer NitrileStandard lab coatChemical Fume Hood
Spill Response (Dry/Wet) Chemical Splash GogglesHeavy-duty Nitrile or NeopreneTyvek apron over lab coatHalf-mask respirator with P100 particulate filters

Procedural Step-by-Step Guidance

Every protocol must be a self-validating system. The following workflows are designed to minimize turbulence and static, which are the primary drivers of powder aerosolization.

Protocol A: Safe Weighing and Solubilization
  • Engineering Control Verification: Before opening the reagent bottle, verify the fume hood flow rate is between 80–120 feet per minute (fpm).

  • PPE Donning: Don your lab coat, safety goggles, and double-layer nitrile gloves. Causality Note: Double-gloving allows you to safely shed the outer layer immediately if it becomes contaminated with the toxic powder, preserving the inner barrier.

  • Static Mitigation: 3-(Phenylamino)propanoic acid powder can carry a static charge, causing it to "jump" from spatulas. Use an anti-static gun (e.g., Zerostat) on the weigh boat or use a grounded metal spatula.

  • Transfer Mechanics: Slowly transfer the chemical. Avoid rapid vertical movements with the spatula, which create turbulent air vortices that aerosolize the H302-classified powder[1].

  • In-Hood Solubilization: Add your solvent (e.g., DMSO or a buffered aqueous solution) directly to the weighing vessel inside the hood. Seal the vessel tightly before removing it to the open bench.

  • Decontamination: Because the compound is only slightly soluble in water (4.1 g/L)[1], wiping the balance with plain water will only smear the residue. Use a 70% isopropanol or ethanol wipe to dissolve and remove lipophilic traces.

Protocol B: Spill Response and Decontamination
  • Isolate & Upgrade: Evacuate immediate personnel. Upgrade to heavy-duty nitrile gloves and chemical splash goggles.

  • Containment (Crucial Step): For dry powder spills, do not sweep . Sweeping forces the toxic powder into the air. Instead, gently cover the spill with absorbent paper towels dampened with 70% ethanol or isopropanol.

  • Collection: Use a non-sparking, disposable scoop to lift the dampened mass into a rigid hazardous waste container.

  • Surface Neutralization: Wash the affected surface with mild soapy water to remove bulk residue, followed by a final wipe with an alcohol-soaked pad.

Waste Management & Disposal Plan

Under GHS precautionary statement P501, disposal must strictly adhere to environmental regulations[1]. Due to its toxicity and limited aqueous solubility, this compound must never be disposed of via sink drainage[1].

  • Solid Waste: Contaminated PPE (outer gloves, wipes), empty reagent vials, and weigh boats must be placed in a sealable, rigid container labeled "Hazardous Solid Waste - Toxic Organic Acid."

  • Liquid Waste: Aqueous and organic solutions containing 3-(Phenylamino)propanoic acid must be segregated into "Non-Halogenated Organic Waste" carboys. Ensure these carboys are kept away from strong oxidizing agents to prevent exothermic reactions.

Operational Workflow Visualization

The following logic tree dictates the immediate operational and logistical flow for handling this compound safely.

G Start Start Handling Workflow 3-(Phenylamino)propanoic acid PPE Don Required PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Fume Hood Operations (Draft Shield On) PPE->Hood Spill Spill Occurs? Hood->Spill Contain Dampen Powder & Contain (Avoid Sweeping) Spill->Contain Yes Success Proceed to Solubilization & Experimentation Spill->Success No Dispose Dispose as Hazardous Waste (P501 Compliance) Contain->Dispose Success->Dispose Post-Experiment

Caption: Workflow for safe handling, spill response, and disposal of 3-(Phenylamino)propanoic acid.

References

Sources

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Feasible Synthetic Routes

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